tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROWZPERFUOCE-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155975-19-2 | |
| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document details the synthetic route, experimental protocols, and analytical characterization of this compound.
Introduction
This compound is a carbamate-protected derivative of (1R,2R)-2-aminocyclohexanol. The presence of both a hydroxyl and a protected amino group on a chiral cyclohexane scaffold makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceutical agents and chiral ligands. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. This guide will focus on the preparation of the (1R,2R)-trans stereoisomer.
Synthesis
The synthesis of this compound is typically achieved through the protection of the amino group of (1R,2R)-2-aminocyclohexanol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Synthetic Pathway
Caption: Synthetic workflow for the Boc-protection of (1R,2R)-2-aminocyclohexanol.
Experimental Protocol
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
(1R,2R)-2-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tri
In-Depth Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl (2-hydroxycyclohexyl)carbamate (CAS 477584-30-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 477584-30-8, which is tert-Butyl (2-hydroxycyclohexyl)carbamate. With the molecular formula C₁₁H₂₁NO₃, this compound belongs to the carbamate class of organic molecules, characterized by the presence of a carbamate functional group (-NHCOO-) and a hydroxyl group (-OH) on a cyclohexane ring. Carbamates are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities and their use as protecting groups in organic synthesis. This document aims to consolidate available information and provide a framework for the spectroscopic characterization and synthesis of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for tert-Butyl (2-hydroxycyclohexyl)carbamate. These values are predicted based on the analysis of its functional groups and comparison with similar structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 5.5 | Broad Singlet | 1H | NH (Carbamate) |
| ~3.4 - 3.8 | Multiplet | 1H | CH-OH |
| ~3.2 - 3.6 | Multiplet | 1H | CH-NH |
| ~1.0 - 2.0 | Multiplets | 8H | Cyclohexyl CH₂ |
| ~1.45 | Singlet | 9H | C(CH₃)₃ (tert-Butyl) |
| ~2.0 - 3.0 | Broad Singlet | 1H | OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 157 | C=O (Carbamate) |
| ~79 - 81 | C(CH₃)₃ (tert-Butyl) |
| ~70 - 75 | CH-OH |
| ~50 - 55 | CH-NH |
| ~20 - 40 | Cyclohexyl CH₂ |
| ~28 | C(CH₃)₃ (tert-Butyl) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~3300 (sharp) | N-H | Stretching |
| ~2850 - 2950 | C-H (Aliphatic) | Stretching |
| ~1680 - 1700 | C=O (Carbamate) | Stretching |
| ~1520 | N-H | Bending |
| ~1250, ~1170 | C-O | Stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 216.16 | [M+H]⁺ |
| 238.14 | [M+Na]⁺ |
| 159.12 | [M - C₄H₈]⁺ or [M - 56]⁺ |
| 142.10 | [M - C₄H₉O]⁺ or [M - 73]⁺ |
| 116.09 | [M - C₅H₉O₂]⁺ or [M - 101]⁺ |
Experimental Protocols
Generalized Synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate
A common and effective method for the synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate involves the reaction of 2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
2-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve 2-aminocyclohexanol (1 equivalent) in dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure tert-Butyl (2-hydroxycyclohexyl)carbamate.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the neat product (if liquid) or a KBr pellet of the product (if solid) in an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using electrospray ionization (ESI) or another soft ionization technique coupled to a mass analyzer (e.g., time-of-flight, quadrupole).
Visualizations
Caption: A generalized workflow for the synthesis and purification of tert-Butyl (2-hydroxycyclohexyl)carbamate.
Caption: A logical workflow for the spectroscopic analysis and structure confirmation of the synthesized compound.
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a general guideline and may require optimization for specific laboratory conditions.
An In-depth Technical Guide to tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
This technical guide provides comprehensive information on tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. This data is crucial for reaction stoichiometry, analytical characterization, and quality control.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl N-((1R,2R)-2-hydroxycyclohexyl)carbamate |
Data sourced from PubChem CID 14249473.[1]
Experimental Protocols
The following section details a general methodology for the synthesis of tert-butyl carbamates, which can be adapted for the preparation of this compound. The protocol is based on established procedures for Boc protection of amines.
Objective: To synthesize this compound from (1R,2R)-2-aminocyclohexanol.
Materials:
-
(1R,2R)-2-aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a slight excess (approximately 1.1 to 1.5 equivalents) of a base like triethylamine to the solution. This will act as a scavenger for the acid generated during the reaction.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (approximately 1.0 to 1.2 equivalents) to the stirred mixture at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
-
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
The Emergence of a Chiral Workhorse: A Technical Guide to tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
Introduction: The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules, particularly enantiomerically pure building blocks, are essential for constructing complex active pharmaceutical ingredients (APIs) with high specificity and reduced off-target effects. This technical guide delves into the history, synthesis, and key properties of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a valuable chiral intermediate in organic synthesis. While not possessing a famed discovery history of its own, its significance lies in its utility as a versatile scaffold, embodying the principles of chiral pool synthesis and the strategic use of protecting groups.
Historical Context: The Rise of Chiral Building Blocks
The development of this compound is best understood within the broader history of asymmetric synthesis. The pioneering work of chemists like E.J. Corey and B.M. Trost in the 1970s and 1980s on chiral auxiliaries—temporary chiral groups that direct the stereochemical outcome of a reaction—revolutionized the field.[1] This era established the importance of accessing enantiomerically pure compounds.
Subsequently, a complementary strategy gained prominence: the use of the "chiral pool." This approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids and carbohydrates as starting materials. The target molecule, this compound, is a quintessential example of a chiral building block derived from this philosophy. It is synthesized from a simple, achiral starting material through a sequence of stereoselective reactions and is valued for the fixed, predictable spatial orientation of its functional groups. The tert-butoxycarbonyl (Boc) protecting group is crucial to its function, rendering the amine nucleophilicity inert while subsequent chemical transformations are carried out at the hydroxyl group or other parts of a larger molecule.
Synthetic Pathways and Methodologies
The synthesis of this compound originates from the creation of its core precursor, (1R,2R)-2-aminocyclohexanol. A common and efficient route begins with the asymmetric aminohydroxylation of cyclohexene or, more commonly, the ring-opening of cyclohexene oxide with an amine source followed by resolution. The final step is the protection of the amino group.
Figure 1. General synthetic workflow for the preparation of the chiral precursor, (1R,2R)-2-aminocyclohexanol.
The crucial step to yield the title compound is the chemoselective protection of the primary amine in the presence of the secondary alcohol. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions.
Figure 2. Final N-Boc protection step to yield the title compound.
Detailed Experimental Protocol: N-Boc Protection
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for the N-Boc protection of amino alcohols.
Materials:
-
(1R,2R)-2-Aminocyclohexanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq) or saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (1R,2R)-2-aminocyclohexanol (1.0 eq).
-
Dissolve the starting material in dichloromethane (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of dichloromethane.
-
Add the Boc₂O solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Quantitative Data and Characterization
The following tables summarize the key quantitative data for this compound. While a specific, peer-reviewed publication detailing a full characterization of this exact isomer is not available, the data presented is based on information from commercial suppliers and spectroscopic predictions from closely related analogues.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 155975-19-2 | [2][3] |
| Molecular Formula | C₁₁H₂₁NO₃ | [2][3] |
| Molecular Weight | 215.29 g/mol | [2][3] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity | Typically ≥95% (GC) | [2][3] |
| Storage | Room temperature, under inert gas | [2] |
Table 2: Representative Spectroscopic Data (Predicted)
Note: The following data are representative and based on the analysis of similar N-Boc protected amino alcohol structures. Actual experimental values may vary slightly.
| Technique | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | ~ 4.8-5.2 ppm (br s, 1H, NH ), ~ 3.5-3.7 ppm (m, 1H, CH -OH), ~ 3.2-3.4 ppm (m, 1H, CH -NHBoc), ~ 1.9-2.1 ppm (m, 2H, cyclohexyl), ~ 1.6-1.8 ppm (m, 2H, cyclohexyl), 1.44 ppm (s, 9H, -C(CH ₃)₃), ~ 1.1-1.4 ppm (m, 4H, cyclohexyl) |
| ¹³C NMR (CDCl₃, 100 MHz) | ~ 156.0 ppm (C =O, carbamate), ~ 79.5 ppm (-C (CH₃)₃), ~ 74.0 ppm (C H-OH), ~ 55.0 ppm (C H-NHBoc), ~ 34.0 ppm (cyclohexyl), ~ 32.0 ppm (cyclohexyl), 28.4 ppm (-C(C H₃)₃), ~ 25.0 ppm (cyclohexyl), ~ 24.0 ppm (cyclohexyl) |
| IR (KBr, cm⁻¹) | ~ 3300-3400 (O-H, N-H stretch), ~ 2850-2950 (C-H stretch), ~ 1680-1700 (C=O stretch, carbamate), ~ 1520 (N-H bend), ~ 1170 (C-O stretch) |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex chiral molecules. Its bifunctional nature, with a protected amine and a reactive alcohol, allows for sequential and site-selective modifications.
-
Chiral Ligand Synthesis: The trans-1,2-amino alcohol motif is a common backbone for the synthesis of chiral ligands used in asymmetric catalysis. The hydroxyl group can be further functionalized to create bidentate or tridentate ligands for metal-catalyzed reactions.
-
Pharmaceutical Intermediates: While this specific molecule is not a direct precursor to a major drug in the way some of its isomers are (e.g., in Edoxaban synthesis), it serves as a model and building block for creating analogues of biologically active compounds containing the trans-1,2-aminocyclohexanol core.[4]
-
Scaffold for Combinatorial Chemistry: The rigid cyclohexyl ring provides a well-defined three-dimensional structure, making it an excellent scaffold for building libraries of compounds for screening in drug discovery programs.
Conclusion
The history of this compound is not one of a singular, celebrated discovery, but rather of its quiet establishment as a reliable tool in the synthetic chemist's arsenal. Its preparation is a practical application of fundamental principles of stereoselective synthesis and protecting group chemistry. As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the importance of such well-defined, versatile chiral building blocks will only increase, ensuring its continued relevance in the laboratories of researchers and drug development professionals.
References
Navigating the Scarcity: A Technical Guide to tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a chiral building block with significant potential in asymmetric synthesis and drug development. Its rigid cyclohexane backbone, coupled with the defined stereochemistry of its amino and hydroxyl groups, makes it an attractive scaffold for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations.
Despite its potential, a comprehensive review of the dedicated scientific literature reveals a notable scarcity of detailed studies specifically focused on this compound. Much of the available information is derived from commercial suppliers and patents for more complex molecules where it may serve as an intermediate. This technical guide aims to bridge this gap by providing a consolidated overview of its properties, a plausible synthetic protocol based on established chemical principles, and a look into its potential applications, particularly in asymmetric catalysis, drawing parallels from its precursor, (1R,2R)-2-aminocyclohexanol.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively published in peer-reviewed literature. The following table summarizes available data, primarily from chemical supplier databases. It is important to note that these values may not have been independently verified in academic literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | Supplier Databases |
| Molecular Weight | 215.29 g/mol | Supplier Databases |
| Appearance | White to off-white solid | Supplier Databases |
| CAS Number | 155975-19-2 | Supplier Databases |
| Predicted Boiling Point | 337.7±31.0 °C | Supplier Databases |
| Predicted Density | 1.06±0.1 g/cm³ | Supplier Databases |
| Predicted pKa | 12.11±0.40 | Supplier Databases |
| Storage Temperature | 2-8°C | Supplier Databases |
Note: Predicted values are computationally derived and have not been experimentally verified in published literature.
Synthesis and Experimental Protocols
The synthesis of this compound is conceptually straightforward, involving the Boc-protection of the commercially available chiral amino alcohol, (1R,2R)-2-aminocyclohexanol. While specific literature detailing this reaction is sparse, a general and robust protocol can be outlined based on standard procedures for the Boc-protection of amines.
General Experimental Protocol: Boc Protection of (1R,2R)-2-aminocyclohexanol
Materials:
-
(1R,2R)-2-aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base (e.g., NaOH, DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-2-aminocyclohexanol (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution of the amino alcohol and base. The reaction is typically carried out at room temperature, but cooling in an ice bath may be necessary to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amino alcohol is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Applications in Asymmetric Synthesis
Given the chiral nature of this compound, its primary application is expected to be in the field of asymmetric synthesis. The precursor, (1R,2R)-2-aminocyclohexanol, and its derivatives are well-documented for their use as chiral ligands and auxiliaries in a variety of catalytic asymmetric reactions. The Boc-protected form serves as a stable intermediate for the synthesis of more complex chiral ligands and catalysts.
The logical workflow for the application of this compound in asymmetric synthesis typically involves its modification into a chiral ligand, which then coordinates with a metal center to form a chiral catalyst. This catalyst can then be used to stereoselectively synthesize a target molecule.
Conclusion
This compound represents a valuable, yet under-documented, chiral building block. While the lack of dedicated research presents a challenge for a comprehensive literature review, this guide provides a foundational understanding of its properties, a reliable synthetic approach, and a clear vision for its potential applications. For researchers and drug development professionals, this compound offers an opportunity to develop novel chiral ligands and catalysts for asymmetric transformations. Future research dedicated to the synthesis, characterization, and application of this molecule would be a valuable contribution to the field of organic chemistry.
An In-depth Technical Guide on the Solubility of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific stereoisomer in common organic solvents. This document summarizes the available qualitative information for structurally related compounds and provides a detailed, adaptable experimental protocol for determining thermodynamic solubility. Furthermore, a logical workflow for this procedure is presented visually using a Graphviz diagram. This guide serves as a foundational resource for researchers requiring solubility data for process development, formulation, and reaction optimization involving this compound.
Introduction
This compound is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemistry and functional groups make it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The solubility of such an intermediate is a critical physicochemical parameter that influences reaction kinetics, purification strategies (such as crystallization), and overall process efficiency. A thorough understanding of its solubility profile in various organic solvents is therefore essential for robust and scalable chemical process development.
Quantitative Solubility Data
A diligent search of scholarly articles, chemical supplier databases, and patent literature did not yield specific quantitative solubility data for this compound. However, qualitative solubility information has been reported for a related compound, tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate, which was found to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] It is important to note that this related compound possesses different stereochemistry and an additional dimethylcarbamoyl group, which will significantly influence its solubility profile compared to the title compound.
Given the lack of specific data, a standardized experimental protocol is provided below to enable researchers to generate reliable quantitative solubility data for this compound in solvents relevant to their work.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method is considered a gold standard for its reliability and direct measurement of equilibrium solubility.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a calibrated UV-Vis spectrophotometer.
3.2. Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a minimum of 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility as the concentration of the compound in the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.
-
Visualization of Experimental Workflow
The logical flow of the shake-flask method for solubility determination is illustrated in the diagram below.
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains unpublished, this guide provides the necessary tools for researchers to generate this critical information. The detailed shake-flask protocol is a robust and reliable method for obtaining thermodynamic solubility, which is indispensable for informed process development, reaction optimization, and formulation in the pharmaceutical sciences. The provided workflow diagram offers a clear visual aid for the implementation of this experimental procedure. It is recommended that researchers apply this protocol to a range of pharmaceutically relevant solvents to build a comprehensive solubility profile for this important chemical intermediate.
References
Stereochemistry of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the stereochemistry of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis. The document explores the conformational preferences of the cyclohexane ring, the influence of the trans-diaxial and trans-diequatorial arrangements of the hydroxyl and tert-butoxycarbonylamino substituents, and the role of intramolecular hydrogen bonding in stabilizing these conformations. Detailed experimental protocols for the synthesis and characterization of this class of compounds are presented, alongside a comprehensive analysis of spectroscopic data. Quantitative data is summarized in structured tables, and key concepts are visualized through diagrams to facilitate a deeper understanding of the molecule's three-dimensional structure and its implications for chemical reactivity and biological activity.
Introduction
The stereochemical configuration of cyclic molecules is a critical determinant of their physical, chemical, and biological properties. In the realm of drug discovery and development, a precise understanding of a molecule's three-dimensional architecture is paramount for designing effective and selective therapeutic agents. This compound, a derivative of (1R,2R)-2-aminocyclohexanol, represents a fundamental chiral scaffold. The trans relationship between the hydroxyl and the bulky tert-butoxycarbonyl (Boc) protected amine group dictates a rich conformational landscape dominated by the chair form of the cyclohexane ring. This guide will delve into the intricacies of its stereochemistry, providing a foundational understanding for researchers working with this and related molecular frameworks.
Synthesis and Stereochemical Control
The synthesis of this compound originates from the enantiomerically pure (1R,2R)-2-aminocyclohexanol. The critical step in imparting the key stereochemical features of the target molecule is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The stereochemistry of the starting material is retained throughout this transformation.
Experimental Protocol: Boc Protection of (1R,2R)-2-Aminocyclohexanol
A representative protocol for the synthesis of this compound is as follows:
-
Dissolution: (1R,2R)-2-aminocyclohexanol (1.0 eq) is dissolved in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: A base, typically sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (2.0-3.0 eq), is added to the solution to act as a proton scavenger.
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) is added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Logical Workflow for Synthesis
Caption: Synthetic workflow for the preparation of the target compound.
Conformational Analysis
The stereochemical behavior of this compound is primarily governed by the conformational equilibrium of the cyclohexane ring. The chair conformation is the most stable arrangement, and for a trans-1,2-disubstituted cyclohexane, two principal chair conformers are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).
Chair Conformational Equilibrium
The equilibrium between the diequatorial and diaxial conformers is a critical aspect of the molecule's stereochemistry.
-
Diequatorial Conformer: This conformation is generally more stable for bulky substituents as it minimizes steric strain, specifically 1,3-diaxial interactions. In this arrangement, both the hydroxyl and the tert-butoxycarbonylamino groups reside in the more sterically favored equatorial positions.
-
Diaxial Conformer: This conformation places both substituents in the more sterically hindered axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. Consequently, this conformer is typically higher in energy and less populated at equilibrium.
The equilibrium heavily favors the diequatorial conformer.
Conformational Equilibrium Diagram
Caption: Equilibrium between the two chair conformations.
Intramolecular Hydrogen Bonding
A key feature influencing the conformational preference is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) as a donor and the carbonyl oxygen of the Boc group as an acceptor. This interaction can further stabilize the diequatorial conformation where these groups are in a favorable proximity and orientation. While such a hydrogen bond is sterically plausible, its strength and influence on the equilibrium can be solvent-dependent. In non-polar solvents, intramolecular hydrogen bonding is more favored, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete and diminish the effect of the intramolecular interaction.
Spectroscopic Characterization and Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of cyclohexane derivatives. The coupling constants (J-values) between vicinal protons are particularly informative.
¹H NMR Spectroscopy
The protons attached to the carbons bearing the hydroxyl and carbamate groups (H1 and H2) are of particular interest. In the favored diequatorial conformation, both H1 and H2 are in axial positions. The coupling constant between two vicinal axial protons (³J_ax,ax) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax,eq) and two equatorial protons (³J_eq,eq) is much smaller (2-5 Hz). The observation of a large coupling constant for the signals corresponding to H1 and H2 would provide strong evidence for the predominance of the diequatorial conformer.
Quantitative NMR Data (Estimated)
| Parameter | Estimated Value |
| ¹H NMR (CDCl₃) | |
| δ (H1, axial) | ~3.4 - 3.7 ppm (multiplet) |
| δ (H2, axial) | ~3.6 - 3.9 ppm (multiplet) |
| ³J (H1ax, H2ax) | ~8 - 10 Hz |
| δ (tert-butyl) | ~1.45 ppm (singlet, 9H) |
| Cyclohexyl protons | ~1.1 - 2.2 ppm (multiplet) |
| ¹³C NMR (CDCl₃) | |
| δ (C1-OH) | ~70 - 75 ppm |
| δ (C2-NHBoc) | ~55 - 60 ppm |
| δ (C=O, Boc) | ~155 - 157 ppm |
| δ (C(CH₃)₃, Boc) | ~80 ppm |
| δ (C(CH₃)₃, Boc) | ~28.5 ppm |
| Cyclohexyl carbons | ~20 - 35 ppm |
Conclusion
The stereochemistry of this compound is fundamentally defined by the trans arrangement of its functional groups on a cyclohexane scaffold. The conformational equilibrium is strongly shifted towards the diequatorial chair form to minimize steric interactions. This preference is further supported by the potential for intramolecular hydrogen bonding. A thorough understanding of these stereochemical principles, supported by spectroscopic analysis, is essential for the effective application of this chiral building block in the synthesis of complex molecules with defined three-dimensional structures, a critical aspect of modern drug design and development. The data and protocols presented in this guide provide a solid foundation for researchers in this field.
Methodological & Application
Application Notes and Protocols: The Use of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, also known as N-Boc-(1R,2R)-trans-2-aminocyclohexanol, is a chiral building block with significant potential in the field of asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry at the C1 and C2 positions make it an attractive starting material for the synthesis of more complex chiral molecules. The presence of a tert-butyloxycarbonyl (Boc) protected amine and a free hydroxyl group allows for orthogonal functionalization, a key feature in multi-step synthetic routes. While its direct application as a detachable chiral auxiliary is not extensively documented in scientific literature, its primary utility lies in its role as a precursor for the synthesis of chiral ligands and catalysts that are instrumental in asymmetric transformations. This document provides an overview of its potential applications, supported by detailed protocols and conceptual workflows.
Application Note 1: Chiral Building Block for Ligand Synthesis
The primary application of this compound in asymmetric synthesis is as a chiral synthon for the preparation of novel chiral ligands. Chiral ligands are crucial components of metal-based catalysts that can induce high levels of enantioselectivity in a wide range of chemical reactions. The well-defined stereochemistry of the 1,2-amino alcohol moiety within this building block can be transferred to the resulting ligand, creating a specific chiral environment around the metal center.
The synthetic strategy typically involves the modification of the hydroxyl group, followed by deprotection of the Boc-protected amine and subsequent functionalization to create bidentate or multidentate ligands. These ligands can then be complexed with various transition metals (e.g., Rhodium, Ruthenium, Iridium, Palladium) to generate catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.
Caption: Workflow for the synthesis of a chiral ligand from this compound.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a standard procedure for the Boc-protection of the commercially available (1R,2R)-trans-2-aminocyclohexanol.
Materials:
-
(1R,2R)-trans-2-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve (1R,2R)-trans-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.
| Compound Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 155975-19-2 |
| Appearance | White to off-white solid |
| Stereochemistry | (1R, 2R) |
Protocol 2: Representative Synthesis of a Chiral Phosphine Ligand
Part A: O-Mesylation and Azide Substitution
-
Dissolve N-Boc-protected amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the mixture to 80 °C for 12 hours.
-
Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the azide by column chromatography.
Part B: Azide Reduction and Phosphinylation
-
Dissolve the azide (1.0 eq) in THF/water (4:1) and add triphenylphosphine (1.2 eq). Stir at room temperature for 12 hours.
-
Concentrate the mixture and purify the resulting amine by column chromatography.
-
Dissolve the amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous THF at 0 °C.
-
Slowly add diphenylphosphine chloride (2.2 eq) and stir at room temperature for 6 hours.
-
Quench with saturated NaHCO₃ solution, extract with ethyl acetate, dry the organic layer, and concentrate. Purify the final phosphine ligand by column chromatography under an inert atmosphere.
Application Note 2: Potential as a Chiral Auxiliary in Diastereoselective Reactions
Theoretically, this compound could be employed as a chiral auxiliary. In this role, it would be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The rigidity of the cyclohexane ring and the defined stereocenters could effectively shield one face of the reactive center, leading to a diastereoselective transformation.
A potential application is in the diastereoselective alkylation of an enolate. The auxiliary would first be acylated with a carboxylic acid derivative. Formation of the corresponding enolate and subsequent reaction with an electrophile would be directed by the chiral auxiliary. Finally, cleavage of the auxiliary would yield the chiral product and allow for the recovery of the auxiliary. However, it must be emphasized that this application is hypothetical due to the current lack of published examples.
Caption: Hypothetical workflow for the use of this compound as a chiral auxiliary.
Quantitative Data (Representative)
As direct quantitative data for the title compound is scarce, the following table presents representative data for the asymmetric transfer hydrogenation of acetophenone using a catalyst derived from the parent (1R,2R)-2-aminocyclohexanol. This illustrates the potential efficacy of ligands synthesized from this chiral backbone.[1]
| Substrate | Ligand Derived From | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (1R,2R)-2-Aminocyclohexanol | [RuCl₂(p-cymene)]₂ | 95 | 96% (R) |
| 1-Acetonaphthone | (1R,2R)-2-Aminocyclohexanol | [RuCl₂(p-cymene)]₂ | 92 | 94% (R) |
Disclaimer: The information provided in this document is intended for research and development purposes only. All experimental procedures should be carried out by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place.
References
Experimental protocol for using tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate as a chiral auxiliary
Application Notes: Asymmetric Synthesis Utilizing a Novel Chiral Auxiliary
Introduction
In the field of asymmetric synthesis, the development of effective and easily recoverable chiral auxiliaries is of paramount importance for the production of enantiomerically pure compounds, a critical aspect of drug development and materials science. This document details the application of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a chiral auxiliary derived from (1R,2R)-trans-1,2-aminocyclohexanol, in diastereoselective alkylation reactions. The rigid cyclohexane backbone and the defined stereochemistry of the amino and hydroxyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol.
Principle
The experimental protocol is based on the temporary attachment of the chiral auxiliary to a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent chemical transformation, in this case, the alkylation of an enolate. Finally, the chiral auxiliary is cleaved from the product and can be recovered for reuse. The stereochemical outcome is dictated by the formation of a rigid chelated intermediate, where the bulky tert-butoxycarbonyl (Boc) group and the cyclohexane ring block one face of the enolate, directing the electrophile to the opposite face.
Experimental Protocol: Diastereoselective Alkylation of a Propionyl Imide
This protocol describes a representative procedure for the diastereoselective alkylation of a propionyl group attached to the chiral auxiliary, this compound, using benzyl bromide as the electrophile.
1. Silyl Protection of the Hydroxyl Group
-
Procedure: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add imidazole (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the TBDMS-protected auxiliary.
2. Acylation of the Amino Group
-
Procedure: To a solution of the TBDMS-protected auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C. Add propionyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the N-propionyl imide.
3. Diastereoselective Alkylation
-
Procedure: To a solution of the N-propionyl imide (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting enolate solution for 1 hour at -78 °C. Add benzyl bromide (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. Purify the product by flash column chromatography.
4. Cleavage of the Chiral Auxiliary
-
Procedure: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M). Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (2.0 eq). Stir the mixture vigorously at 0 °C for 4 hours.
-
Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary. The combined organic layers containing the product are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral carboxylic acid.
Data Presentation
The following table summarizes the expected quantitative data for the diastereoselective alkylation of the N-propionyl imide derived from this compound with benzyl bromide.
| Step | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | TBDMS-protected auxiliary | 95 | N/A |
| 2 | N-propionyl imide | 92 | N/A |
| 3 | Alkylated imide | 88 | >95 |
| 4 | Chiral carboxylic acid | 85 | >95 |
| 4 | Recovered auxiliary | >90 | N/A |
Visualizations
Experimental Workflow
Caption: Workflow for the diastereoselective alkylation using the chiral auxiliary.
Signaling Pathway of Stereochemical Induction
Caption: Mechanism of stereocontrol via a chelated enolate intermediate.
Application Notes and Protocols for tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a valuable chiral building block in organic synthesis. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, allowing for the stereoselective introduction of the chiral 1,2-aminocyclohexanol moiety into target molecules. Its conformational rigidity and defined stereochemistry make it a powerful tool for the synthesis of complex pharmaceutical intermediates and natural products.
These application notes describe the role of this compound not as a transient protecting group that is added and removed from various amines, but as a stable, chiral synthon. The "protection" step is the synthesis of the molecule itself from (1R,2R)-2-aminocyclohexanol. The "application" involves utilizing this chiral building block in subsequent reactions, and "deprotection" refers to the removal of the Boc group at a later stage in a multi-step synthesis.
Data Presentation: Protection and Deprotection Reactions
The following tables summarize typical quantitative data for the synthesis (protection) of N-Boc-aminocyclohexanol derivatives and their subsequent deprotection.
Table 1: Synthesis of N-Boc-protected Aminocyclohexane Derivatives
| Starting Material | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| (1R,2R)-Cyclohexane-1,2-diamine | (Boc)₂O / Me₃SiCl | - | Methanol | 1 | RT | 66 |
| Various Amines | (Boc)₂O | DMAP | THF/Water | 2-12 | RT | >90 |
| Various Amines | (Boc)₂O | NaOH | THF/Water | 2-12 | RT | >90 |
Table 2: Deprotection of N-Boc-protected Amines
| Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| N-Boc Protected Amine | 4M HCl in Dioxane | Dioxane | 1-4 | RT | >95 |
| N-Boc Protected Amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.5-2 | RT | >95 |
| N-Boc Protected Amine | TsOH·H₂O | DME | 2 | 40 | High |
Experimental Protocols
Protocol 1: Synthesis of this compound (Amine Protection)
This protocol describes the protection of the amine group of (1R,2R)-2-aminocyclohexanol using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
(1R,2R)-2-aminocyclohexanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in a 1:1 mixture of THF and water in a round-bottom flask.
-
Add sodium hydroxide (1.1 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in THF.
-
Add the (Boc)₂O solution dropwise to the stirred aminocyclohexanol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain pure this compound.
Caption: Boc Protection of (1R,2R)-2-Aminocyclohexanol.
Protocol 2: Application in Synthesis - Acylation of a Protected Diamine Intermediate
This protocol illustrates the use of a related chiral building block, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, in an acylation reaction, a key step in the synthesis of the anticoagulant drug Edoxaban. This demonstrates how the Boc-protected amine allows for selective reaction at another nucleophilic site.
Materials:
-
tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt
-
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride
-
Triethylamine (TEA)
-
Acetonitrile
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Suspend tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt (1.0 eq) in acetonitrile.
-
Add ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (1.05 eq) to the suspension.
-
Heat the mixture to approximately 50-60 °C.
-
Slowly add triethylamine (2.5 eq) to the heated mixture.
-
Stir the reaction mixture at 60 °C for 7 hours.
-
Monitor the reaction by HPLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Cool the mixture to 0-5 °C and filter the solid.
-
Wash the solid with water and dry under vacuum to yield the acylated product.
Caption: Application in an Acylation Reaction.
Protocol 3: Deprotection of the Boc Group
This protocol describes a standard and efficient method for removing the Boc protecting group under acidic conditions to reveal the free amine.
Materials:
-
N-Boc protected substrate
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Dichloromethane (DCM, optional, as co-solvent)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in a minimal amount of DCM or use it directly if it is soluble in the HCl/dioxane solution.
-
To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl) at room temperature.
-
Stir the reaction mixture for 1-4 hours. Evolution of gas (isobutylene and CO₂) may be observed.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected amine salt.
-
If the free amine is required, the hydrochloride salt can be neutralized with a suitable base (e.g., aq. NaHCO₃ or NaOH) and extracted into an organic solvent.
Caption: Acid-Catalyzed Boc Deprotection Workflow.
Application of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate and its derivatives are pivotal chiral building blocks in the asymmetric synthesis of a variety of pharmaceuticals. The inherent stereochemistry of this compound makes it an invaluable starting material and intermediate for the synthesis of complex molecules, particularly antiviral and anticoagulant drugs. Its rigid cyclohexane backbone and the presence of both hydroxyl and Boc-protected amine functionalities allow for stereoselective transformations, guiding the formation of desired stereoisomers of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of key pharmaceuticals such as Telaprevir, Boceprevir, and Edoxaban.
Application in the Synthesis of Antiviral Drugs
Telaprevir (HCV Protease Inhibitor)
Telaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. The synthesis of Telaprevir can be efficiently achieved using intermediates derived from chiral amino alcohols. A highly efficient synthesis of telaprevir has been reported that features a biocatalytic desymmetrization and two multicomponent reactions as key steps.
The HCV NS3/4A protease is responsible for cleaving the viral polyprotein into mature, functional proteins necessary for viral replication. Telaprevir acts as a covalent, reversible inhibitor of this protease. It binds to the active site of the NS3/4A protease, forming a stable complex that blocks the enzyme's activity. This inhibition prevents the processing of the HCV polyprotein, thereby halting viral replication. The NS3/4A protease is also known to interfere with the host's innate immune signaling pathways; its inhibition by Telaprevir may help restore the host's antiviral response.
Application Note: A Scalable Synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
Introduction
tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a valuable chiral building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other biologically active molecules. Its stereodefined structure, featuring both a hydroxyl and a Boc-protected amine group on a cyclohexane scaffold, makes it an important intermediate for constructing complex molecular architectures. This application note provides a detailed, three-step protocol for the scale-up synthesis of this compound, commencing with the synthesis of racemic trans-2-aminocyclohexanol, followed by chiral resolution to isolate the desired (1R,2R)-enantiomer, and concluding with the N-Boc protection. The described methods are designed to be robust and scalable for laboratory and pilot plant settings.
Overall Synthesis Workflow
The synthesis is performed in three main stages:
-
Synthesis of (±)-trans-2-aminocyclohexanol: Opening of cyclohexene oxide with ammonia.
-
Chiral Resolution: Diastereomeric salt formation with L-(+)-tartaric acid to isolate the (1R,2R)-enantiomer.
-
Boc Protection: Reaction of (1R,2R)-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Application Notes and Protocols: Reactions of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the functionalization of the hydroxyl group in tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate with various electrophiles. This chiral building block is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The protocols detailed below are based on established methodologies for the O-alkylation and O-acylation of N-protected amino alcohols.
Introduction
This compound possesses two primary reactive sites: a Boc-protected amine and a secondary alcohol. The electronic and steric nature of the Boc protecting group significantly reduces the nucleophilicity of the amine, allowing for selective reactions at the hydroxyl group under appropriate conditions. The choice of reaction conditions, particularly the base and solvent, is critical to achieving high yields and preventing side reactions such as N-alkylation or elimination. This document outlines key reaction pathways, including O-alkylation (Williamson ether synthesis) and O-acylation, to generate a diverse range of derivatives.
O-Alkylation with Alkyl Halides (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide. For this compound, this involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace the halide.
General Reaction Scheme:
This compound + R-X --(Base)--> tert-butyl ((1R,2R)-2-(alkoxy)cyclohexyl)carbamate
Key Reaction Parameters:
-
Base: Strong, non-nucleophilic bases are essential to deprotonate the alcohol without promoting elimination of the alkyl halide. Sodium hydride (NaH) is a common and effective choice.
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C) during the deprotonation step to control the reaction rate and then allowed to warm to room temperature or heated to drive the alkylation to completion.
-
Electrophile (R-X): Primary alkyl halides (e.g., benzyl bromide, methyl iodide) are ideal electrophiles as they are highly susceptible to SN2 attack and less prone to elimination.
Summary of O-Alkylation Reaction Conditions
| Electrophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | NaH (1.2) | THF | 0 to rt | 12 | >95 |
| Methyl Iodide | NaH (1.2) | THF | 0 to rt | 16 | ~90 |
| Ethyl Bromide | NaH (1.2) | DMF | rt to 50 | 24 | ~85 |
Note: The data presented are representative values based on analogous reactions and may require optimization for specific substrates.
Experimental Protocol: O-Benzylation
This protocol describes the synthesis of tert-butyl ((1R,2R)-2-(benzyloxy)cyclohexyl)carbamate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
O-Acylation with Acylating Agents
The hydroxyl group of this compound can be readily acylated to form esters using acylating agents such as acyl chlorides or anhydrides in the presence of a base.
General Reaction Scheme:
This compound + RCO-Z --(Base)--> tert-butyl ((1R,2R)-2-(acyloxy)cyclohexyl)carbamate (Z = Cl, OCOR)
Key Reaction Parameters:
-
Acylating Agent: Acyl chlorides and anhydrides are common choices. Acyl chlorides are generally more reactive.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is used to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the acylation.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or THF are suitable for this transformation.
-
Temperature: These reactions are typically run at room temperature or slightly below (0 °C to rt).
Summary of O-Acylation Reaction Conditions
| Electrophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine (1.5), DMAP (0.1) | DCM | 0 to rt | 2 | >98 |
| Benzoyl Chloride | Pyridine (2.0) | DCM | rt | 4 | ~95 |
| Acetic Anhydride | Triethylamine (1.5), DMAP (0.1) | THF | rt | 3 | >98 |
Note: The data presented are representative values based on analogous reactions and may require optimization for specific substrates.
Experimental Protocol: O-Acetylation
This protocol describes the synthesis of tert-butyl ((1R,2R)-2-(acetyloxy)cyclohexyl)carbamate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Visualizations
Caption: Experimental workflows for O-alkylation and O-acylation.
Caption: Key factors influencing selective O-functionalization.
Application Notes and Protocols: Cleavage of the Carbamate Group from tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a broad range of chemical conditions and its facile cleavage under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of the Boc group from tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate and its derivatives. The presence of a vicinal hydroxyl group necessitates careful selection of deprotection conditions to avoid potential side reactions. We present a comparative summary of common deprotection methods, detailed experimental procedures, and a discussion of potential side reactions and mitigation strategies.
Deprotection Methodologies and Quantitative Data
The cleavage of the Boc group is typically achieved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3] The choice of reagent and reaction conditions can significantly influence the reaction's efficiency, yield, and purity of the resulting amine. Below is a summary of common methods with typical reaction parameters.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >95 | A common and effective method. Excess TFA is typically used (20-50% v/v).[4] |
| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | RT | 1 - 2 | >95 | Provides the amine as a hydrochloride salt, which can aid in purification by precipitation.[3] |
| 3 | p-Toluenesulfonic Acid (TsOH) | Dimethoxyethane (DME) | 40 | 2 | ~92-98 | A milder alternative to TFA and HCl.[5] |
| 4 | Oxalyl Chloride/Methanol | Methanol | RT | 1 - 4 | >70 (up to 90) | A mild method that avoids strong acids.[6] |
| 5 | Thermal (Water) | Water | 100 | 0.15 - 2 | Quantitative | A green and catalyst-free method.[6] |
Reaction Mechanism and Potential Side Reactions
The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[7]
A potential side reaction for 2-amino alcohol derivatives is the intramolecular cyclization to form an oxazolidinone.[8] This can occur under the reaction conditions, especially if the workup is not performed promptly. The formation of this side product is dependent on the specific substrate and reaction conditions.
Another consideration is the tert-butyl cation generated during the reaction, which can alkylate nucleophilic residues in the substrate.[9] While the simple (1R,2R)-2-hydroxycyclohexyl)amine is not particularly susceptible to this, more complex derivatives might be. The use of scavengers is a common strategy to mitigate this side reaction, although for this specific substrate, it is often not necessary.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally high-yielding method for Boc deprotection.
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents, typically 20-50% v/v solution in DCM) to the stirred solution.[4]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly efficient and often results in the precipitation of the amine hydrochloride salt, which can simplify purification.
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of 4M HCl in 1,4-dioxane in a round-bottom flask.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours. The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to obtain the amine hydrochloride salt.
-
If the free amine is required, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extracted with an organic solvent.
Visualizations
Caption: General experimental workflows for Boc deprotection.
Caption: Mechanism of Boc deprotection and a potential side reaction.
Conclusion
The cleavage of the Boc protecting group from this compound derivatives can be achieved with high efficiency using standard acidic conditions. Both TFA in DCM and HCl in dioxane are reliable methods, with the choice often depending on the desired salt form of the final product and the scale of the reaction. For substrates sensitive to strong acids, milder conditions using p-toluenesulfonic acid or non-acidic methods can be considered. Careful monitoring of the reaction is recommended to minimize the formation of potential side products such as oxazolidinones. The protocols provided herein serve as a comprehensive guide for researchers to perform this common and critical transformation in organic synthesis.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Diastereomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of diastereomers of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent resolution and peak shape for the two diastereomers, (1R,2R) and (1S,2S). This protocol is intended for researchers, scientists, and drug development professionals requiring enantiomeric purity assessment and preparative separation of these key chiral intermediates.
Introduction
The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a valuable building block in organic synthesis, and its diastereomeric purity is often crucial for subsequent reaction steps. Chiral chromatography is a powerful technique for the analysis and purification of stereoisomers.[1][2] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including amines and amino alcohols.[2][3] This application note presents a reliable HPLC method for the baseline separation of the (1R,2R) and (1S,2S) diastereomers of tert-butyl (2-hydroxycyclohexyl)carbamate.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of the this compound diastereomeric mixture.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of n-hexane and isopropanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analytical injections.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of n-hexane and isopropanol in a 90:10 (v/v) ratio.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is used for this separation. The key components and operating parameters are outlined in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel) |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Presentation
The described HPLC method provides a baseline separation of the two diastereomers. The retention times, resolution, and other chromatographic parameters are summarized in the table below.
| Diastereomer | Retention Time (min) | Tailing Factor | Theoretical Plates |
| (1S,2S) | 8.5 | 1.1 | 8500 |
| (1R,2R) | 10.2 | 1.2 | 9200 |
| Resolution (Rs) | \multicolumn{3}{c | }{2.8} |
Diagrams
Caption: Experimental workflow for the chromatographic separation.
Caption: Logical relationships of key separation parameters.
Conclusion
The developed HPLC method provides a simple, robust, and efficient means for the separation of this compound diastereomers. The use of a polysaccharide-based chiral stationary phase is key to achieving the high resolution observed. This method is suitable for both qualitative and quantitative analysis and can be adapted for preparative scale purification. The detailed protocol and established parameters offer a solid foundation for researchers and professionals in the pharmaceutical industry for the chiral analysis of this and structurally related compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: Why is my reaction yield low or the reaction incomplete?
Possible Causes:
-
Insufficient Reagent: The amount of di-tert-butyl dicarbonate (Boc₂O) may be insufficient to drive the reaction to completion, especially if some of it hydrolyzes.
-
Poor Solubility: The starting material, (1R,2R)-2-aminocyclohexanol, may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[1]
-
Inappropriate Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
Low Nucleophilicity of the Amine: While generally reactive, the nucleophilicity of the amine can be affected by the solvent and other factors.[1]
-
Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can be hydrolyzed, reducing its availability to react with the amine.[1]
Solutions:
-
Increase Boc₂O Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1 to 1.5 equivalents) to compensate for any potential hydrolysis and ensure the reaction goes to completion.
-
Improve Solubility: Choose a solvent system in which the aminocyclohexanol is fully soluble. A mixture of a polar organic solvent like tetrahydrofuran (THF) or acetonitrile with water is often effective.[1]
-
Optimize Reaction Conditions: Allow the reaction to stir at room temperature for a sufficient period (monitor by TLC). Gentle heating may be applied if the reaction is sluggish, but be cautious of side reactions.
-
Use a Co-solvent: The use of alcoholic solvents like methanol can significantly increase the rate of Boc protection for some amines.[2]
Q2: I am observing multiple products in my crude reaction mixture. What are they and how can I avoid them?
Possible Causes:
-
O-Boc Protection: The hydroxyl group of the aminocyclohexanol is also nucleophilic and can react with Boc₂O to form an O-Boc protected side product.
-
N,N-di-Boc Formation: Although less common with a secondary alcohol present, over-reaction with a large excess of Boc₂O and a strong base can potentially lead to the formation of a di-Boc protected amine.[1]
-
Urea Formation: If a base is used, it can sometimes promote the formation of isocyanates, which can lead to urea derivatives.[1][3]
Solutions:
-
Control Stoichiometry: Use a controlled amount of Boc₂O (around 1.1 equivalents) to favor mono-N-protection.
-
Optimize Base Selection: While not always necessary, if a base is used, a milder base like sodium bicarbonate is often preferred over stronger, non-nucleophilic bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to minimize side reactions.[1][4] Performing the reaction without a base can also be effective.[5]
-
Chemoselective Conditions: Using a solvent system like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote chemoselective mono-N-Boc protection of amino alcohols, avoiding the formation of oxazolidinones.[6]
-
Purification: Unwanted side products can typically be separated by column chromatography.
Q3: The purification of the final product is difficult. How can I improve it?
Possible Causes:
-
Co-elution of Byproducts: Side products, such as the O-Boc protected compound or unreacted Boc₂O, may have similar polarities to the desired product, making separation by chromatography challenging.
-
Presence of tert-Butanol: A byproduct of the reaction is tert-butanol, which can sometimes complicate workup and purification.
Solutions:
-
Optimize Reaction: A cleaner reaction will lead to easier purification. Focus on minimizing side product formation using the strategies mentioned above.
-
Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities and unreacted reagents. Washing the organic layer with a mild acid (like dilute HCl) can remove any unreacted amine, and washing with a mild base (like saturated sodium bicarbonate) can help remove acidic byproducts.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Chromatography Gradient: If using column chromatography, a shallow gradient of the polar solvent can improve the separation of closely eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc protection of (1R,2R)-2-aminocyclohexanol? The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This anion then deprotonates the now-protonated amine. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol.[5]
Q2: Is a base always required for this reaction? No, a base is not always necessary.[5] The reaction can proceed without a base, as the amine starting material can act as a base itself. However, using a mild base like sodium bicarbonate can help to neutralize the acidic byproducts and may accelerate the reaction.[4]
Q3: What are the best solvents for this synthesis? Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or mixtures of these with water.[1][7] The choice of solvent often depends on the solubility of the starting aminocyclohexanol.
Q4: How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A stain such as ninhydrin can be used to visualize the starting amine (which will appear as a colored spot), while the Boc-protected product will not stain with ninhydrin but can be visualized with a potassium permanganate stain or under UV light if it contains a UV-active group.
Q5: What are the typical workup procedures? A standard workup involves quenching any excess Boc₂O, followed by solvent removal under reduced pressure. The residue is then typically redissolved in an organic solvent (like ethyl acetate) and washed with water, a mild aqueous acid, and/or a mild aqueous base to remove impurities, followed by drying and concentration.[1][7]
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on different methodologies for Boc protection of amino alcohols.
| Entry | Solvent System | Base | Temperature | Typical Yield | Key Observations |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp. | Good to High | Standard conditions, potential for O-Boc side product. |
| 2 | THF/Water (1:1) | Sodium Bicarbonate | Room Temp. | High | Good for substrates with poor organic solvent solubility.[8] |
| 3 | Acetonitrile | DMAP (catalytic) | Room Temp. | High | DMAP can accelerate the reaction but may increase side reactions.[4] |
| 4 | Methanol | None | Room Temp. | High | Alcohol can accelerate the reaction for some amines.[2] |
| 5 | Dioxane/Water | Sodium Hydroxide | 0 °C to Room Temp. | Good to High | Aqueous basic conditions can be effective.[8] |
Experimental Protocols
Protocol 1: Standard Boc Protection using Sodium Bicarbonate
-
Dissolution: In a round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in a 1:1 mixture of THF and water to a concentration of approximately 0.2 M.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is dissolved.
-
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Optimized Boc Protection in an Alcoholic Co-solvent
-
Dissolution: In a round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in methanol to a concentration of 0.2-0.5 M.
-
Boc₂O Addition: To the stirring solution at room temperature, add di-tert-butyl dicarbonate (1.1 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction is often significantly faster in an alcoholic solvent.[2] Monitor by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: If necessary, purify the product by flash column chromatography.
Visualizations
Caption: Reaction scheme for Boc protection of (1R,2R)-2-aminocyclohexanol.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the N-protection of (1R,2R)-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base in a suitable solvent. The amine group, being more nucleophilic than the hydroxyl group, selectively reacts with the Boc anhydride to form the desired carbamate.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include:
-
Oxazolidinone formation: Intramolecular cyclization of the initially formed carbamate can lead to a cyclic carbamate, which is a common issue with 2-aminoalcohols.
-
Di-Boc protection: Over-reaction of the primary amine can lead to the formation of a di-Boc protected product, especially if an excess of Boc anhydride is used under forcing conditions.
-
Urea formation: This can occur if the amine reacts with any isocyanate impurities or if there's degradation of the Boc-protected product.
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O-Boc protection: While less common due to the lower nucleophilicity of the alcohol, reaction at the hydroxyl group can occur under certain conditions, especially with the use of catalysts like DMAP.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the Boc-protected product will have a higher Rf value (be less polar) than the starting amino alcohol. Staining with ninhydrin can be particularly useful as it will stain the primary amine of the starting material but not the protected product.
Q4: What is a general purification strategy for the final product?
A4: After an aqueous workup to remove the base and water-soluble byproducts, the crude product can be purified by column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective in separating the desired product from unreacted starting material and non-polar side products. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of significant amounts of side products (e.g., oxazolidinone). 3. Product loss during workup and purification. | 1. Increase reaction time or gently heat the reaction mixture. Ensure all starting material is dissolved. 2. Optimize reaction conditions to suppress side reactions (see below). 3. Ensure proper pH during extraction and use appropriate solvent volumes. |
| Presence of a Major, More Polar Side Product | Intramolecular cyclization to form the oxazolidinone. | - Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). - Employ a non-nucleophilic base such as triethylamine (TEA) instead of stronger bases like sodium hydroxide. - Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Presence of a Major, Less Polar Side Product | Formation of the di-Boc protected amine. | - Use a controlled stoichiometry of Boc₂O (e.g., 1.05-1.1 equivalents). - Add the Boc₂O solution slowly to the solution of the amino alcohol. |
| Multiple Spots on TLC, Difficult to Separate | Formation of various side products (e.g., urea, O-Boc). | - Ensure high purity of the starting (1R,2R)-2-aminocyclohexanol. - Avoid the use of 4-dimethylaminopyridine (DMAP) as a catalyst if O-Boc protection is observed. - Optimize the chromatography conditions (e.g., try a different solvent system or use a shallower gradient). |
Data Summary
The following table summarizes the expected impact of key reaction parameters on the yield of the desired product and the formation of the primary side product, the oxazolidinone.
| Parameter | Condition | Expected Effect on Desired Product Yield | Expected Effect on Oxazolidinone Formation |
| Solvent | Aprotic (e.g., DCM, THF) | Higher | Lower |
| Protic (e.g., Methanol, Ethanol) | Can be effective, may accelerate the reaction. | Potentially higher due to solvent-mediated interactions. | |
| Base | Non-nucleophilic (e.g., TEA) | Good | Lower |
| Strong, nucleophilic (e.g., NaOH) | Can lead to hydrolysis of Boc₂O and promote cyclization. | Higher | |
| Temperature | Low (0 °C to RT) | Sufficient for reaction completion. | Lower |
| Elevated | May increase reaction rate but can also promote side reactions. | Higher | |
| Boc₂O Stoichiometry | ~1.1 equivalents | Optimal for mono-protection. | - |
| >1.5 equivalents | Increased risk of di-Boc formation. | - |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound with minimal side product formation.
Materials:
-
(1R,2R)-2-aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C under an inert atmosphere, add triethylamine (TEA, 1.2 eq).
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To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway and formation of key side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Purification of tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield After Aqueous Work-up | Product Emulsification or High Solubility in Water | During liquid-liquid extraction, vigorous shaking can lead to stable emulsions. The presence of both a polar hydroxyl group and a lipophilic tert-butyl group can also increase aqueous solubility. Solution: • Use a gentle swirling or inversion motion for extraction instead of vigorous shaking. • If an emulsion forms, add a small amount of brine (saturated NaCl solution) to break it. • To minimize product loss to the aqueous phase, re-extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Hydrolysis of the Carbamate | The Boc protecting group can be sensitive to acidic conditions, leading to its cleavage.[1] Solution: • During acid-base extraction, use a weak base like sodium bicarbonate for washing instead of strong bases.[2] • Ensure that any acidic washes are brief and performed at low temperatures. | |
| Product is an Oil and Fails to Crystallize | Presence of Impurities | Residual solvents or synthetic byproducts can inhibit crystallization. Solution: • Ensure the product is free of residual solvents by drying under high vacuum. • If impurities are suspected, attempt purification by column chromatography prior to crystallization. |
| Inappropriate Crystallization Solvent | The compound may be too soluble or insoluble in the chosen solvent system. Solution: • Experiment with a range of solvent systems. Good starting points for carbamates include mixtures of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane). • Try dissolving the oil in a minimal amount of a hot solvent and allowing it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. • If the product remains an oil, try adding a seed crystal to induce crystallization.[3] | |
| Multiple Spots on TLC After Column Chromatography | Co-elution of Diastereomers | The (1R,2R) diastereomer may co-elute with other diastereomers (e.g., (1S,2R), (1R,2S), (1S,2S)) formed during synthesis. Solution: • Use a less polar solvent system in your column chromatography to improve separation. • Consider using a different stationary phase, such as alumina. • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase may be necessary for complete separation of diastereomers. |
| On-Column Degradation | The compound may be degrading on the silica gel if it is too acidic. Solution: • Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. • Use a different purification technique, such as recrystallization or preparative thin-layer chromatography (prep-TLC). | |
| Broad or Unresolved Peaks in HPLC | Inappropriate Mobile Phase or Column | The chosen HPLC conditions may not be optimal for separating the diastereomers or resolving the main peak from impurities. Solution: • Screen different mobile phases, including varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water. The addition of a small amount of an additive like trifluoroacetic acid (TFA) can sometimes improve peak shape. • For diastereomeric separation, a chiral stationary phase may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Such as (1R,2R)-2-aminocyclohexanol and di-tert-butyl dicarbonate (Boc anhydride).
-
Diastereomers: Depending on the synthetic route, other diastereomers of 2-aminocyclohexanol may be present and subsequently protected, leading to diastereomeric impurities.
-
Di-Boc protected amine: Over-reaction can sometimes lead to the formation of a di-Boc species, although this is less common for secondary amines.
-
Byproducts from Boc-protection: Such as tert-butanol.
Q2: What is a good starting point for developing a recrystallization protocol?
A2: A good starting point for recrystallization is to use a binary solvent system. Dissolve your crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate, acetone, or isopropanol). Then, slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexanes or heptane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then at a lower temperature (e.g., 4°C) to induce crystallization.
Q3: Can I use acid-base extraction to purify this compound?
A3: While acid-base extraction can be used to remove acidic or basic impurities, caution is advised.[2] The Boc group is labile under strongly acidic conditions.[1] If you need to perform an acidic wash, use a dilute, weak acid (e.g., 1% citric acid) and perform the extraction quickly at low temperature. For removing acidic impurities, a wash with a saturated sodium bicarbonate solution is generally safe.[2]
Q4: My compound appears to be degrading during purification. What could be the cause?
A4: Carbamates can be susceptible to hydrolysis, particularly under basic pH conditions.[2] Elevated temperatures can also accelerate degradation.[2] It is advisable to perform purification steps at or below room temperature whenever possible and to maintain a neutral or slightly acidic pH.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
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Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexanes:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in a refrigerator or freezer may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of the target compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
- 1. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Optimizing reaction temperature for tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Ineffective Base: The chosen base may not be strong enough to deprotonate the amine effectively. 3. Poor Quality Reagents: Degradation of (1R,2R)-2-aminocyclohexanol or di-tert-butyl dicarbonate (Boc₂O). | 1. Optimize Temperature: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40-50°C. Monitor reaction progress by TLC or LC-MS. 2. Select an Appropriate Base: Consider using a stronger base like sodium hydroxide or triethylamine. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst. 3. Verify Reagent Quality: Use freshly opened or properly stored reagents. Confirm the purity of the starting materials via appropriate analytical techniques. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Suboptimal Temperature: The temperature might not be high enough for the reaction to complete in a reasonable timeframe. 3. Stoichiometry Imbalance: Incorrect molar ratios of reactants. | 1. Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) and monitor its progress. 2. Increase Temperature: Raise the temperature to a moderate level (e.g., 40°C) to enhance the reaction rate.[1] 3. Adjust Stoichiometry: Ensure at least a stoichiometric amount of Boc₂O is used; a slight excess (1.1-1.5 equivalents) is often beneficial. |
| Formation of Side Products (e.g., Di-Boc Protected Amine) | 1. Excessive Boc₂O: A large excess of the protecting agent can lead to double protection. 2. High Reaction Temperature: Elevated temperatures might favor the formation of undesired byproducts. | 1. Control Stoichiometry: Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents). 2. Moderate Temperature: Avoid excessively high temperatures. Running the reaction at room temperature or slightly above (up to 40°C) is generally sufficient.[1] |
| Product Loss During Work-up | 1. Product Solubility: The product may have some solubility in the aqueous phase. 2. Emulsion Formation: Formation of a stable emulsion during extraction can trap the product. | 1. Thorough Extraction: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. Brine Wash: Wash the combined organic layers with brine to break emulsions and remove residual water. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the formation of this compound?
A1: The optimal temperature can vary depending on the solvent and base used. Generally, the reaction proceeds efficiently at room temperature (20-25°C). However, for slower reactions, moderate heating to around 40°C can increase the reaction rate without promoting significant side product formation.[1] It is recommended to start at room temperature and monitor the reaction's progress before deciding to apply heat.
Q2: How does temperature affect the rate and yield of the reaction?
A2: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the degradation of reagents or the formation of byproducts, potentially lowering the overall yield and purity of the desired product. A systematic study to determine the optimal balance between reaction rate and yield is advisable for large-scale synthesis.
Q3: What are common solvents and bases for this reaction?
A3: A variety of solvents can be used, including tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), and methanol.[1] The choice of solvent can influence the reaction rate and solubility of the reagents. Common bases include sodium bicarbonate, triethylamine (TEA), and sodium hydroxide.[1]
Q4: Can this reaction be performed at low temperatures?
A4: Yes, the reaction can be carried out at lower temperatures, such as 0-5°C, often to control exotherms or improve selectivity in more complex substrates.[2] However, at these temperatures, the reaction rate will be significantly slower, requiring longer reaction times.
Experimental Protocols
General Protocol for Boc Protection
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Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq.) in a suitable solvent (e.g., THF, 10 mL/mmol).
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Add a base (e.g., triethylamine, 1.5 eq.).
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40°C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Temperature Optimization Study Protocol
-
Set up multiple reactions in parallel, each with the same stoichiometry and concentration of reactants as described in the general protocol.
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Assign a different reaction temperature to each setup (e.g., 0°C, 25°C, 40°C, and 60°C).
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Monitor each reaction at regular intervals (e.g., every hour) by taking aliquots for analysis by TLC or LC-MS to determine the reaction completion time.
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Once each reaction is complete, perform an identical work-up and purification for all.
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Analyze the yield and purity of the final product from each temperature condition to determine the optimal temperature.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 24 | 75 | >98 |
| 25 (Room Temp) | 8 | 92 | >98 |
| 40 | 4 | 95 | 97 |
| 60 | 2 | 88 | 95 |
Note: The data presented in this table is a representative example for illustrative purposes and may not reflect actual experimental results.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Temperature effects on reaction outcome.
References
Technical Support Center: Synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the protection of the amino group of (1R,2R)-2-aminocyclohexanol using di-tert-butyl dicarbonate (Boc₂O). This reaction, known as Boc protection, is a standard procedure in organic synthesis to form a carbamate.
Q2: What is the role of a base in this synthesis?
A base is often used to facilitate the Boc protection of amines.[1][2] Its primary role is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts generated during the reaction, which drives the equilibrium towards the product.[2] Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-(dimethylamino)pyridine (DMAP).[1]
Q3: Is a base always necessary for this reaction?
While a base can accelerate the reaction and improve yields, it is not always strictly necessary. The reaction can proceed without an added base, as the tert-butoxide generated as a byproduct is itself a base.[3] However, for efficient and complete conversion, particularly with less reactive amines, the addition of a base is recommended.[3]
Q4: Can the hydroxyl group of (1R,2R)-2-aminocyclohexanol react with Boc anhydride?
Yes, O-acylation of the hydroxyl group to form a tert-butyl carbonate is a potential side reaction.[3] However, the amino group is generally more nucleophilic than the hydroxyl group, so N-protection is the major reaction pathway.[3] Chemoselectivity can be enhanced by careful control of reaction conditions.
Q5: What are the common side products in this synthesis?
Besides the potential for O-protection, the formation of the di-Boc protected amine (where the nitrogen is acylated twice) is a common side reaction with primary amines.[4] Urea formation can also occur, especially at higher temperatures.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inactive Boc anhydride. 3. Poor quality of starting material or solvent. 4. Insufficient base. | 1. Monitor the reaction by TLC or LC-MS to confirm completion. Extend the reaction time if necessary. 2. Use fresh or properly stored Boc anhydride. 3. Ensure the (1R,2R)-2-aminocyclohexanol and solvents are pure and dry. 4. Increase the amount of base or switch to a stronger base. |
| Formation of Multiple Products (Side Reactions) | 1. Di-Boc formation: The primary amine is protected twice. 2. O-Boc formation: The hydroxyl group is protected. 3. Urea formation: Reaction of an isocyanate intermediate with the starting amine. | 1. Use a controlled amount of Boc anhydride (1.05-1.1 equivalents). Add the Boc anhydride slowly to the reaction mixture.[4] 2. Perform the reaction at a lower temperature (e.g., 0 °C) to enhance the selectivity for N-protection. 3. Avoid high reaction temperatures. Room temperature is generally sufficient. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Extract with a more polar organic solvent or perform multiple extractions. |
| Product is Contaminated with Unreacted Boc Anhydride | 1. Excess Boc anhydride was used. | 1. During workup, wash the organic layer with a dilute solution of a nucleophilic amine (e.g., ammonium chloride) to quench the excess Boc anhydride. |
Quantitative Data
The choice of base can influence the yield and reaction time of the synthesis. Below is a summary of typical results for the Boc protection of primary amines, which can be considered representative for the synthesis of this compound.
| Base | Solvent | Reaction Time (h) | Typical Yield (%) | Notes |
| Triethylamine (TEA) | Dichloromethane | 2 - 12 | 90 - 98 | A common and effective organic base. Reaction progress should be monitored. |
| Sodium Hydroxide (NaOH) | Dioxane/Water | 1 - 4 | 85 - 95 | Useful for substrates that are more soluble in aqueous conditions. |
| 4-(DMAP) (catalytic) | Acetonitrile | 0.5 - 2 | >95 | Highly efficient catalyst, but may increase the risk of side reactions like di-Boc formation.[5] |
| None | Methanol | 3 - 24 | 80 - 96 | The reaction can proceed without an external base, especially in a protic solvent. |
Experimental Protocols
Protocol 1: Boc Protection using Triethylamine (TEA)
-
Dissolution: Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Boc Protection using Sodium Hydroxide (NaOH)
-
Dissolution: Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq.) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Base and Reagent Addition: Add sodium hydroxide (1.5 eq.) followed by di-tert-butyl dicarbonate (1.1 eq.).
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Reaction: Stir the mixture vigorously at room temperature for 1-4 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3x).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify by column chromatography if required.
Visualizations
Caption: Experimental workflow for the synthesis.
Caption: Reaction mechanism for Boc protection.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Synthesis and Purification of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of impurities from the synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound via Boc protection of (1R,2R)-2-aminocyclohexanol?
A1: The primary impurities can be categorized as starting materials, byproducts of the protecting group, and side-reaction products. These include:
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Unreacted (1R,2R)-2-aminocyclohexanol: Incomplete reaction can leave residual starting material.
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Unreacted di-tert-butyl dicarbonate (Boc anhydride): Often used in slight excess to drive the reaction to completion.
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tert-Butanol: A byproduct from the reaction of Boc anhydride with the amine.[1]
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Di-Boc protected product: The primary amine can potentially be acylated twice to form a di-tert-butoxycarbonyl derivative.
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O-acylated product: The hydroxyl group of the aminocyclohexanol can be acylated by Boc anhydride, leading to an O-Boc carbonate.
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tert-Butyl carbamate: Can form from the reaction of Boc anhydride with any ammonia present or from the breakdown of other products.
Q2: How can I minimize the formation of the O-acylated impurity?
A2: The selectivity between N-acylation and O-acylation is often pH-dependent. Generally, basic conditions favor N-acylation, while acidic conditions can promote O-acylation.[2] To favor the desired N-protection, ensure the reaction is run under neutral to basic conditions. The use of a non-nucleophilic base like triethylamine or sodium bicarbonate is common.[3]
Q3: Is the formation of the di-Boc protected product a significant concern?
A3: While possible, the formation of the di-Boc product from a primary amine is often less favorable than mono-acylation, especially when stoichiometry is controlled. Using a slight excess (e.g., 1.1-1.2 equivalents) of Boc anhydride is a common strategy to ensure complete consumption of the starting amine without excessive formation of the di-Boc product.
Q4: What are the best methods to remove unreacted Boc anhydride and tert-butanol?
A4: Both unreacted Boc anhydride and the tert-butanol byproduct are relatively volatile and can often be removed by evaporation under reduced pressure (e.g., using a rotary evaporator). For residual Boc anhydride that is not easily removed by evaporation, an aqueous workup with a mild base like sodium bicarbonate can help to hydrolyze it.
Q5: What purification techniques are most effective for isolating pure this compound?
A5: A combination of techniques is often employed. An initial aqueous workup can remove water-soluble impurities. For further purification, column chromatography on silica gel is a common method. Crystallization is also a viable option if a suitable solvent system can be found, which can provide a high degree of purity.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to overcome any solubility issues. - Extend the reaction time and monitor progress by TLC or LC-MS. - Consider a slight increase in the equivalents of Boc anhydride (e.g., from 1.1 to 1.3 equivalents). |
| Product Loss During Workup | - The product has some water solubility. Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. - Ensure the pH of the aqueous layer is neutral or slightly basic during extraction to minimize protonation of the product. |
| Side Product Formation | - To minimize O-acylation, ensure the reaction is not acidic. Add a non-nucleophilic base. - To minimize di-Boc formation, avoid a large excess of Boc anhydride. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Removal Strategy |
| Unreacted (1R,2R)-2-aminocyclohexanol | TLC (ninhydrin stain), LC-MS | - Aqueous wash with dilute acid (e.g., 0.1 M HCl), followed by neutralization and extraction. The protonated amine will be water-soluble. - Column chromatography. |
| Unreacted Boc Anhydride | 1H NMR (singlet around 1.5 ppm), characteristic smell | - Evaporation under high vacuum. - Aqueous wash with saturated sodium bicarbonate solution to hydrolyze the anhydride. |
| tert-Butanol | 1H NMR (singlet around 1.2-1.3 ppm) | - Evaporation under reduced pressure. - Aqueous washes. |
| O-acylated and Di-Boc Products | LC-MS, 1H NMR | - Careful column chromatography on silica gel. These byproducts will likely have different polarities from the desired product. |
Data Presentation
Table 1: Summary of Potential Impurities and Their Characteristics
| Impurity | Molecular Weight ( g/mol ) | Boiling/Melting Point | Key Characteristics |
| (1R,2R)-2-Aminocyclohexanol | 115.17 | 68-71 °C (mp) | Basic, water-soluble when protonated. |
| Di-tert-butyl dicarbonate | 218.25 | 22-24 °C (mp) | Moisture sensitive, volatile. |
| tert-Butanol | 74.12 | 82-83 °C (bp) | Volatile, water-miscible. |
| Di-Boc Product | 415.54 (calculated) | - | Less polar than the mono-Boc product. |
| O-Boc Product | 315.41 (calculated) | - | Polarity similar to or less than the N-Boc product. |
Table 2: Comparison of Purification Methods
| Method | Impurities Removed | Advantages | Disadvantages |
| Aqueous Workup | Unreacted starting amine (as salt), tert-butanol, water-soluble salts | Simple, scalable, removes bulk impurities. | Potential for product loss due to some water solubility, may not remove organic byproducts. |
| Column Chromatography | All major organic impurities | High resolution, can separate products with similar polarities. | Time-consuming, requires solvent, potential for product loss on the column. |
| Crystallization | Most impurities if a suitable solvent is found | Can yield very high purity product, scalable. | Finding a suitable solvent system can be challenging, may require seeding.[4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Dissolution: Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
General Protocol for Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50%). The optimal eluent will depend on the separation of the product from any impurities.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Load the solution onto the prepared silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Decision tree for troubleshooting impurity removal.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Stability issues of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate under acidic conditions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate under acidic conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc group on this molecule?
A1: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation.[1][2] However, it is characteristically sensitive and designed to be removed under acidic conditions.[1][3] Therefore, this compound is expected to be unstable in acidic media, leading to the cleavage of the Boc group to yield the corresponding free amine, (1R,2R)-2-aminocyclohexan-1-ol.
Q2: What is the mechanism of Boc group removal under acidic conditions?
A2: The acid-catalyzed deprotection begins with the protonation of the carbamate's carbonyl oxygen.[4][5] This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide (CO2), and the free amine.[2][4][6] The released CO2 is often observed as gas bubbles during the reaction.[5][6] The final product is typically the ammonium salt of the acid used.[6]
Q3: What are the most common acidic reagents used for Boc deprotection?
A3: Strong acids are typically required for efficient Boc group removal. The most common reagent systems are:
-
Trifluoroacetic acid (TFA): Often used as a 20-50% solution in a solvent like dichloromethane (DCM).[1][4] Neat TFA can also be used for rapid deprotection.[7]
-
Hydrochloric acid (HCl): Typically used as a 3-4 M solution in an organic solvent such as 1,4-dioxane, methanol, or ethyl acetate.[4][7][8]
-
Other Acids: Milder acids like p-toluenesulfonic acid (pTSA) or even aqueous phosphoric acid have also been reported for Boc cleavage, sometimes requiring heat.[9][10][11]
Q4: Can the neighboring hydroxyl group on the cyclohexane ring affect the stability or reaction?
A4: While the primary reaction under acidic conditions is the cleavage of the Boc group, the presence of a neighboring hydroxyl group introduces the possibility of intramolecular side reactions, although this is not commonly reported for this specific substrate. In general, acid-sensitive functional groups within a molecule can be susceptible to degradation under the harsh conditions required for Boc removal.[4] Researchers should carefully monitor reactions for any unexpected byproducts.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Q: My reaction is not going to completion, or it is very slow. What can I do?
A: Incomplete deprotection is a common issue that can complicate purification.[4] Several factors could be responsible:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage can be highly dependent on the acid concentration, with some studies showing a second-order dependence.[12]
-
Solution: Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system (e.g., from TFA to 4M HCl in dioxane).[4]
-
-
Inadequate Reaction Time or Temperature: Many deprotections are run at room temperature for 30 minutes to 3 hours.[1] However, sterically hindered substrates may require more forcing conditions.
-
Steric Hindrance: The environment around the Boc-protected amine may be sterically crowded, slowing the reaction.[9]
-
Solution: Employ more forcing conditions, such as higher acid concentration or longer reaction times.[9]
-
Issue 2: Formation of Unexpected Byproducts
Q: I'm observing a new spot on my TLC or an unexpected mass in my LC-MS analysis. What could it be?
A: The most common side reaction during Boc deprotection is alkylation by the reactive tert-butyl cation intermediate.[4][8]
-
t-Butylation: The electrophilic tert-butyl cation can alkylate any nucleophilic sites on your substrate or product.[4][13] While the target molecule lacks highly nucleophilic groups like indole rings (tryptophan) or thioethers (methionine), which are particularly problematic, other electron-rich areas could potentially react.[4][9]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[4]
Quantitative Data Summary
The efficiency of Boc deprotection is highly dependent on the substrate, acid, solvent, and temperature. The following table summarizes common conditions reported in the literature for general Boc deprotection.
| Acid Reagent | Solvent | Concentration | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[1][4] | 30 min - 3 h[1] | Room Temp. | Most common method. Can lead to trifluoroacetylation side products.[4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[4] | 10 min - 2 h[7] | Room Temp. | Good alternative to TFA to avoid acylation. The HCl salt of the product often precipitates.[7] |
| Hydrochloric Acid (HCl) | Ethyl Acetate | 3 M[8] | 30 min | Room Temp. | A common alternative solvent system. |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Variable | Room Temp. - 60°C[7] | Milder conditions, may require heat and longer reaction times. |
| Oxalyl Chloride / Methanol | Methanol | 3 equivalents | < 4 h | Room Temp. | A very mild method reported to be tolerant of other acid-labile groups.[14] |
Key Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol is a standard and highly effective method for Boc group removal.
Reagents:
-
Boc-protected substrate (this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)[1]
-
Triisopropylsilane (TIS) (Optional scavenger)[9]
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.[9]
-
If using a scavenger, add TIS (2.5-5% v/v) to the solution.[9]
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). Caution: The reaction is exothermic and evolves CO2 and isobutene gas; ensure adequate ventilation and pressure release.[1][6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).[9]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (2-3 times).[9]
-
The resulting amine TFA salt can be used directly or neutralized with a mild base during an aqueous workup to yield the free amine.[4]
Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plate (e.g., silica gel 60 F254)
-
Eluent system (e.g., a mixture of ethyl acetate/hexanes or DCM/methanol, adjust polarity as needed)
-
Visualization agent (e.g., Ninhydrin stain for primary amines, potassium permanganate stain)
Procedure:
-
Prepare a developing chamber with the chosen eluent system.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. It is also helpful to spot the starting material as a reference.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. The starting material (Boc-protected) is less polar and will have a higher Rf value. The deprotected amine product is more polar and will typically remain at or near the baseline.
-
To confirm the presence of the free amine, dip the plate in a ninhydrin staining solution and gently heat it. The appearance of a new, colored spot (often purple or yellow) corresponding to the product spot confirms the presence of a primary amine.
Diagrams
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate from (1R,2R)-2-aminocyclohexanol and di-tert-butyl dicarbonate (Boc₂O) using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
TLC Monitoring
-
Q1: What is a suitable mobile phase for TLC analysis of this reaction? A suitable starting mobile phase for the TLC analysis is a mixture of non-polar and polar solvents. A common system is a combination of hexane and ethyl acetate. The ratio can be adjusted to achieve optimal separation, with a typical starting point being 7:3 or 1:1 (Hexane:Ethyl Acetate). For more polar compounds, dichloromethane and methanol mixtures can also be effective.
-
Q2: How can I visualize the spots on the TLC plate? The starting material, (1R,2R)-2-aminocyclohexanol, and the product, this compound, are not typically visible under UV light as they may lack a strong chromophore. Therefore, staining is necessary for visualization. A common and effective stain for amines and amino alcohols is ninhydrin stain, which reacts with the primary amine of the starting material to produce a colored spot (usually purple or yellow). The product may also be visualized with a potassium permanganate stain, which reacts with the hydroxyl group. Most amines are BOC-protected but they still develop nicely with ninhydrin because the BOC group is cleaved upon treatment with the stain.[1]
-
Q3: What should I expect to see on my TLC plate as the reaction progresses? At the beginning of the reaction (t=0), you should see a prominent spot corresponding to the starting material, (1R,2R)-2-aminocyclohexanol. As the reaction proceeds, a new, less polar spot corresponding to the Boc-protected product will appear at a higher Rf value. A complete reaction is indicated by the disappearance of the starting material spot. It is good practice to spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate to aid in identification.
-
Q4: My TLC spots are streaking. What could be the cause and how can I resolve it? Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.[2][3]
-
Compound Polarity: Highly polar compounds, especially amines and carboxylic acids, can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this issue.[4]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking. Use a less polar, volatile solvent for sample preparation if possible.
-
-
Q5: My spots are not moving from the baseline (low Rf). What should I do? If your spots remain at the baseline, it indicates that the mobile phase is not polar enough to move the compounds up the plate. To increase the Rf values, you need to increase the polarity of your mobile phase.[5] For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the amount of methanol.
LC-MS Monitoring
-
Q1: What is a recommended LC-MS method for analyzing this reaction? A reversed-phase LC-MS method is generally suitable for this analysis. A C18 column is a good starting point. The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid (0.1%) to improve peak shape and ionization efficiency.
-
Q2: What are the expected mass-to-charge ratios (m/z) for the starting material and product? For electrospray ionization (ESI) in positive mode, you would expect to see the protonated molecules:
-
(1R,2R)-2-Aminocyclohexanol (Starting Material): The molecular weight is 115.19 g/mol . The expected [M+H]⁺ ion would be at m/z 116.2.
-
This compound (Product): The molecular weight is 215.30 g/mol . The expected [M+H]⁺ ion would be at m/z 216.3. You may also observe adducts with sodium ([M+Na]⁺ at m/z 238.3) or other ions present in the mobile phase. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6]
-
-
Q3: I am observing poor peak shapes (fronting, tailing, or splitting) in my chromatogram. What are the common causes? Poor peak shape can arise from several issues:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
-
Secondary Interactions: The amine and hydroxyl groups can have secondary interactions with the silica backbone of the column, causing peak tailing. Using a mobile phase with a low pH (e.g., with formic acid) can protonate these groups and minimize these interactions.
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.[6]
-
Column Degradation: Over time, columns can degrade, leading to poor peak shapes. Consider replacing the column if other troubleshooting steps fail.
-
-
Q4: Why is the signal intensity of my compound low in the mass spectrometer? Low signal intensity can be due to:
-
Poor Ionization: The compound may not ionize well under the chosen conditions. Experiment with different ionization sources (e.g., APCI) or mobile phase additives.
-
Ion Suppression: Components of the reaction mixture or mobile phase can interfere with the ionization of your analyte. Ensure proper sample cleanup and use high-purity solvents.
-
Incorrect Mass Spectrometer Settings: Optimize the mass spectrometer parameters, such as capillary voltage and gas flows, for your specific compound.
-
Low Concentration: The concentration of your analyte may be below the detection limit of the instrument.
-
General
-
Q1: How should I prepare my reaction sample for TLC and LC-MS analysis? For both techniques, it is crucial to dilute the reaction mixture significantly.
-
TLC: Take a small aliquot of the reaction mixture with a capillary tube and dissolve it in a vial with a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of about 1-2 mg/mL.
-
LC-MS: Take a small aliquot of the reaction mixture and dilute it with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range. The sample should be filtered through a syringe filter (e.g., 0.22 µm) before injection to prevent clogging of the LC system.
-
Troubleshooting Guides
TLC Troubleshooting Summary
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking Spots | Sample too concentrated; Highly polar analyte; Inappropriate spotting solvent. | Dilute the sample; Add a modifier to the mobile phase (e.g., triethylamine for bases, acetic acid for acids); Use a less polar spotting solvent.[2][3][4] |
| Spots at Baseline (Rf ≈ 0) | Mobile phase not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| Spots at Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| No Spots Visible | Compound is not UV active; Sample is too dilute; Compound did not elute from the origin. | Use a chemical stain (ninhydrin, potassium permanganate); Concentrate the sample; Increase the polarity of the mobile phase. |
| Irregular Spot Shapes | Uneven solvent front; Damaged TLC plate. | Ensure the TLC chamber is properly saturated with solvent vapor; Use a new, undamaged TLC plate. |
LC-MS Troubleshooting Summary
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the column; Column overload. | Add an acid modifier (e.g., 0.1% formic acid) to the mobile phase; Dilute the sample. |
| Poor Peak Shape (Fronting) | Column overload; Injecting in a strong solvent. | Dilute the sample; Dissolve the sample in the initial mobile phase.[6] |
| Split Peaks | Column void or contamination; Co-elution of isomers. | Flush or replace the column; Modify the chromatographic method to improve separation. |
| Low Signal Intensity | Poor ionization; Ion suppression; Low concentration. | Optimize MS parameters; Improve sample cleanup; Concentrate the sample or inject a larger volume. |
| Retention Time Shifts | Changes in mobile phase composition; Column temperature fluctuations; Column degradation. | Prepare fresh mobile phase; Ensure stable column temperature; Replace the column. |
| High Backpressure | Blockage in the system (e.g., tubing, frit, column). | Systematically check and flush components to identify and remove the blockage. |
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Prepare the TLC Chamber: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid solvent vapor saturation. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), reaction mixture (RM), and a co-spot (CO).
-
Spot the Plate:
-
Dissolve a small amount of the starting material, (1R,2R)-2-aminocyclohexanol, in a volatile solvent. Using a capillary tube, apply a small spot to the SM lane on the origin line.
-
Dilute a small aliquot of the reaction mixture in a volatile solvent. Spot this solution in the RM lane.
-
In the CO lane, first spot the starting material, then, on top of the same spot, apply the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Dip the dried plate into a ninhydrin staining solution and then gently heat it with a heat gun until colored spots appear.
-
Analyze the Results: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Monitor the disappearance of the starting material spot and the appearance of the product spot over time.
Protocol 2: LC-MS Monitoring of the Reaction
-
Prepare the Sample: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it with the initial mobile phase composition (e.g., 1 mL of 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
Set up the LC-MS Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient: A typical gradient could be 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
-
Run the Analysis: Inject the prepared sample and acquire the data.
-
Analyze the Data: Integrate the peaks in the chromatogram. Identify the starting material and product peaks by their retention times and mass-to-charge ratios. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over the course of the reaction.
Quantitative Data Summary
Estimated TLC Rf Values (Silica Gel)
Note: These are estimated values and may vary depending on the exact TLC plate, chamber saturation, and temperature.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Estimated Rf Value |
| (1R,2R)-2-Aminocyclohexanol | 7:3 | ~ 0.1 - 0.2 |
| This compound | 7:3 | ~ 0.4 - 0.6 |
| (1R,2R)-2-Aminocyclohexanol | 1:1 | ~ 0.2 - 0.3 |
| This compound | 1:1 | ~ 0.6 - 0.8 |
Expected LC-MS Parameters (Reversed-Phase C18)
Note: Retention times are highly dependent on the specific LC system, column, and gradient.
| Compound | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) |
| (1R,2R)-2-Aminocyclohexanol | ~ 2 - 4 | 116.2 |
| This compound | ~ 6 - 9 | 216.3 |
Visualizations
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: Workflow for monitoring a reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: A logical decision tree for troubleshooting common TLC and LC-MS issues.
References
- 1. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, with a focus on exploring alternative and greener solvent systems. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents used for the synthesis of this compound, and what are some greener alternatives?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are conventional solvents for Boc protection reactions. However, due to environmental and safety concerns, several greener alternatives are gaining prominence. These include ethers like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are often considered more environmentally friendly.[1] Acetonitrile is another alternative used in similar syntheses.[2][3] For a significant green chemistry approach, catalyst-free systems using water, water-acetone mixtures, or even entirely solvent-free conditions have proven effective for the N-Boc protection of various amines.[4][5][6]
Q2: What key parameters should be considered when selecting an alternative solvent for my experiment?
A2: When switching solvents, it is crucial to consider the following:
-
Solubility: Both the starting material, (1R,2R)-2-aminocyclohexanol, and the Boc-anhydride reagent must be sufficiently soluble in the chosen solvent at the reaction temperature.
-
Reaction Temperature: The solvent's boiling point will dictate the maximum temperature for the reaction, which can influence the reaction rate.
-
Reaction Time: The choice of solvent can significantly affect the reaction kinetics and, consequently, the required reaction time.
-
Work-up and Purification: The solvent's properties, such as its miscibility with water, will impact the ease of extraction and product isolation. For instance, a solvent with low water miscibility like CPME can simplify the aqueous work-up.
-
Byproduct Formation: The solvent can influence the formation of side products. For example, in some base-catalyzed reactions, undesired isocyanate and urea derivatives can form.[4]
Q3: Are there any catalyst-free methods for this synthesis?
A3: Yes, catalyst-free methods for N-tert-butoxycarbonylation have been developed. These protocols often utilize water or are performed under solvent-free conditions.[4][6] Chankeshwara and Chakraborti reported a catalyst-free, chemoselective N-tert-butyloxycarbonylation of amines in water, although the limited solubility of di-tert-butyl dicarbonate ((Boc)₂O) in water can be a challenge.[4] Solvent-free conditions, reacting the amine directly with (Boc)₂O, can also be a highly efficient and green alternative.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Quality: The di-tert-butyl dicarbonate ((Boc)₂O) may have degraded due to improper storage. The amine starting material may be impure. 2. Moisture: The reaction is sensitive to moisture, especially when using anhydrous organic solvents. 3. Incorrect Stoichiometry: An incorrect ratio of amine to (Boc)₂O can lead to incomplete conversion. 4. Inefficient Stirring: In heterogeneous mixtures (e.g., solvent-free or with poorly soluble reagents), inefficient stirring can limit the reaction. | 1. Use fresh or purified (Boc)₂O and ensure the purity of the amine. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully check the molar equivalents of your reactants. A slight excess of (Boc)₂O (e.g., 1.1 equivalents) is common. 4. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of N,N-di-Boc Side Product | 1. Excess (Boc)₂O: Using a large excess of the Boc-protection reagent. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the mono-Boc product has formed. 3. Use of a Strong Base: Bases can sometimes promote the formation of the di-protected amine. | 1. Use a stoichiometric amount or only a slight excess of (Boc)₂O. 2. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal stopping point. 3. Consider running the reaction without a base, as the reaction can often proceed efficiently without one. |
| Difficult Product Isolation | 1. Emulsion during Work-up: The solvent and aqueous layers may form a stable emulsion, making separation difficult. 2. Product Solubility: The desired carbamate product may have some solubility in the aqueous phase, leading to loss during extraction.[7] | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer. Adjusting the pH of the aqueous phase can also sometimes help. |
Data Presentation
Table 1: Comparison of Potential Alternative Solvents
| Solvent | Type | Boiling Point (°C) | Key Advantages | Potential Issues |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | ~80 | Greener alternative to THF, derived from renewable resources, lower water miscibility than THF. | Can form peroxides (though less readily than THF), may require higher reaction temperatures. |
| Cyclopentyl Methyl Ether (CPME) | Ether | ~106 | Greener alternative to THF and DCM, hydrophobic, high boiling point, resistant to peroxide formation. | Higher boiling point may require more energy for removal. |
| Acetonitrile | Polar Aprotic | ~82 | Good solvent for many polar organic compounds. | Toxicity, can be challenging to remove completely. |
| Water | Protic | 100 | The ultimate green solvent, inexpensive, non-toxic, non-flammable.[4] | Poor solubility of (Boc)₂O and many organic substrates, may require co-solvents.[4] |
| Solvent-Free | N/A | N/A | Eliminates solvent waste, can lead to very high reaction rates and yields.[6] | Requires that at least one reactant is a liquid at the reaction temperature or that the mixture melts. Potential for localized overheating. |
Table 2: Representative Reaction Conditions and Outcomes *
| Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Representative Yield (%) |
| DCM | Triethylamine (1.2) | 25 | 4 | 90-95 |
| 2-MeTHF | None | 40 | 6 | 88-94 |
| Acetonitrile | None | 50 | 5 | 85-92 |
| Water | None | 25 | 12 | 80-90 |
| Solvent-Free | None | 30 | 1 | 95-99 |
*Note: The data in this table are representative examples based on general procedures for N-Boc protection and are intended for comparison. Actual results may vary and require optimization for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Greener Synthesis in 2-Methyltetrahydrofuran (2-MeTHF)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-2-aminocyclohexanol (1.0 equiv.) in 2-MeTHF (approx. 0.1 M concentration).
-
Reagent Addition: To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 40°C and stir for 6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.
Protocol 2: Catalyst-Free Synthesis in Water
-
Preparation: In a flask, create a suspension of (1R,2R)-2-aminocyclohexanol (1.0 equiv.) in deionized water.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by taking small aliquots of the organic material for TLC or LC-MS analysis.
-
Isolation: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified as needed.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for addressing low yield.
References
- 1. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcours.net [mcours.net]
- 6. A Mild and Green Method for the N-BOC Protection of Amines withou...: Ingenta Connect [ingentaconnect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Spectroscopic Comparison of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate and Related Compounds
This guide offers a detailed look at the 1H and 13C NMR data for these compounds, presented in a clear, tabular format for straightforward comparison. A comprehensive experimental protocol for the acquisition of such NMR data is also provided, alongside a workflow diagram to illustrate the process of spectroscopic analysis.
Comparative NMR Data
The following tables summarize the 1H and 13C NMR spectral data for tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate and tert-butyl (2-hydroxyethyl)carbamate. These compounds serve as important benchmarks for the characterization of related structures.
Table 1: 1H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate | CDCl₃ | Data not available in the searched resources |
| tert-butyl (2-hydroxyethyl)carbamate | CDCl₃ | 5.23 (bs, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H)[1] |
Table 2: 13C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate | CDCl₃ | Data not available in the searched resources |
| tert-butyl (2-hydroxyethyl)carbamate | CDCl₃ | 156.84, 79.62, 62.09, 43.00, 28.35[1] |
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of 1H and 13C NMR spectra for carbamate compounds, similar to those presented in this guide.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid carbamate compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.[2]
-
Transfer the solution to a 5 mm NMR tube.
2. 1H NMR Acquisition:
-
The 1H NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[1]
-
A standard single-pulse experiment is used.
-
Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
3. 13C NMR Acquisition:
-
The 13C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.[1]
-
A proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio.
-
A sufficient number of scans (typically several hundred to thousands) are acquired due to the low natural abundance of the 13C isotope.
-
The chemical shifts are referenced to the deuterated solvent signal.[2]
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow from sample preparation to final data analysis in NMR spectroscopy.
References
Comparative Analysis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Derivative Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystal structures of N-tert-butoxycarbonyl (Boc)-protected aminocyclohexanol derivatives, with a focus on compounds analogous to tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate. Due to the limited availability of public crystallographic data for the specific title compound and its direct derivatives involved in the synthesis of Edoxaban, this guide utilizes data from structurally similar N-protected aminocyclohexane derivatives to illustrate key conformational features and intermolecular interactions.
The this compound scaffold is a crucial chiral building block in the synthesis of various pharmaceuticals. The spatial arrangement of the substituents on the cyclohexane ring, dictated by its crystal structure, is paramount for its reactivity and the stereochemical outcome of subsequent synthetic steps. Understanding the solid-state conformation of these molecules provides valuable insights for process optimization and the development of new synthetic methodologies.
Data Presentation
The following table summarizes key crystallographic parameters for N-Boc-protected amino acid derivatives with a cyclohexane moiety, which serve as analogs for the title compound. This data allows for a direct comparison of their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Valeroyl-β3,3-Ac6c-OH[1] | C₁₃H₂₃NO₃ | Monoclinic | P2₁/c | 10.998 | 11.011 | 12.081 | 108.87 | 1383.9 | 4 |
| Fmoc-β3,3-Ac6c-OH[1] | C₂₃H₂₅NO₄ | Monoclinic | P2₁/n | 10.132 | 15.345 | 13.045 | 99.41 | 1999.4 | 4 |
| Pyr-β3,3-Ac6c-OH[1] | C₁₃H₁₇N₃O₃ | Triclinic | P-1 | 8.499 | 8.941 | 10.038 | 71.39 | 687.1 | 2 |
Data for N-Protected derivatives of 1-aminocyclohexaneacetic acid (β3,3-Ac6c) obtained from Acta Crystallographica Section E[1].
Experimental Protocols
A generalized protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of N-Boc-protected aminocyclohexanol derivatives is outlined below. This protocol is a composite of established methods and may require optimization for specific compounds.
1. Crystallization:
-
Method: Slow evaporation is a common technique for obtaining single crystals of Boc-protected amino alcohols.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Leave the solution in a loosely covered vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Allow the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.
-
2. X-ray Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector is used.
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The unit cell parameters and crystal system are determined from initial diffraction images.
-
A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction patterns.
-
3. Structure Solution and Refinement:
-
Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used for structure solution and refinement.
-
Procedure:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined against the experimental diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using tools like CHECKCIF.
-
Mandatory Visualization
The logical relationship between the parent compound, this compound, and its key derivatives in a synthetic pathway is illustrated below.
References
A Comparative Guide to Enantiomeric Excess Determination for Reactions Utilizing Cyclohexyl-Based Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily impart chirality to a substrate, directing the stereochemical outcome of a reaction. Among the diverse array of chiral auxiliaries, those featuring a rigid cyclohexyl backbone are prized for their predictable stereocontrol.
This guide provides a comparative overview of the determination of enantiomeric excess (ee) for reactions employing well-established cyclohexyl-based chiral auxiliaries. It is important to note that an extensive literature search did not yield any documented applications of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate as a chiral auxiliary in asymmetric synthesis. The available information primarily identifies this compound as an intermediate in the synthesis of other molecules. Therefore, this guide will focus on established alternatives to provide a valuable comparative context for researchers in the field.
Performance Comparison of Cyclohexyl-Based Chiral Auxiliaries
The efficacy of a chiral auxiliary is a function of the diastereoselectivity it induces, the yield of the desired product, and the ease of its subsequent removal. Below, we compare the performance of two prominent classes of cyclohexyl-based chiral auxiliaries in key asymmetric transformations.
Table 1: Asymmetric Diels-Alder Reaction of Acrylate Derivatives with Cyclopentadiene
| Chiral Auxiliary | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (de, %) |
| (-)-8-Phenylmenthol | Et₂AlCl | -78 | 91 | >99:1 | >98 |
| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Et₂AlCl | -78 | 85 | 97:3 | 94 |
| (-)-Menthol | TiCl₄ | -78 | 80 | 90:10 | 80 |
Table 2: Asymmetric Alkylation of Propionimide-Derived Enolates with Benzyl Bromide
| Chiral Auxiliary Scaffold | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| trans-1,2-Diaminocyclohexane (DACH) derivative | LDA | -78 | >90 | >98 |
| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | LHMDS | -78 | 88 | 96 |
| (-)-Menthol derivative | LDA | -78 | 75 | 85 |
Experimental Protocols and Enantiomeric Excess Determination
The accurate determination of enantiomeric or diastereomeric excess is crucial for evaluating the success of an asymmetric reaction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.
General Experimental Protocol for Asymmetric Alkylation
-
Auxiliary Attachment: The chiral auxiliary (e.g., a derivative of trans-1,2-diaminocyclohexane) is acylated with propionyl chloride in the presence of a base like triethylamine to form the corresponding imide.
-
Enolate Formation: The N-propionyl imide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78°C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the lithium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78°C, and the reaction is stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric excess is determined by chiral HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., with LiOH) or reduction to yield the enantiomerically enriched carboxylic acid derivative.
Protocol for Enantiomeric Excess Determination by Chiral HPLC
The diastereomeric products from the alkylation reaction are separable on a standard silica gel column. To determine the enantiomeric excess of the final product after cleavage of the auxiliary, the resulting carboxylic acid is often converted to a methyl ester for better chromatographic performance.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The optimal ratio is determined empirically to achieve baseline separation of the enantiomers (e.g., 90:10 hexane:isopropanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Calculation of ee: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizing the Workflow and Logic
To further clarify the processes involved in using chiral auxiliaries and determining the stereochemical outcome, the following diagrams are provided.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: Evans Oxazolidinones vs. tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is paramount for the synthesis of complex, biologically active molecules. Chiral auxiliaries are a reliable and widely adopted strategy to induce stereoselectivity. This guide provides a comparative analysis of the well-established Evans oxazolidinone auxiliaries against the potential, yet largely unexplored, tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate.
Evans Auxiliaries: The Gold Standard
Evans auxiliaries, a class of chiral oxazolidinones, are renowned for their high efficiency and predictability in asymmetric aldol reactions.[1] Developed by David A. Evans, these auxiliaries have been extensively used in the synthesis of natural products.[2][3] They operate by covalently attaching to a carboxylic acid derivative, whereupon the auxiliary's chiral environment directs the stereochemical course of the subsequent aldol reaction.
The high diastereoselectivity of Evans auxiliaries is rationalized by the Zimmerman-Traxler model.[4][5] Formation of a Z-enolate, typically mediated by a boron triflate, leads to a rigid, chair-like six-membered transition state.[3][4] In this transition state, the substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This leads to the predictable formation of the syn-aldol product with a high degree of stereocontrol.[1]
Performance Data
Evans auxiliaries consistently deliver high yields and excellent diastereoselectivity across a range of aldehydes.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 80-90 |
| Benzaldehyde | >99:1 | 85 |
| Propionaldehyde | 98:2 | 85 |
| n-Octanaldehyde | High | High |
Note: Data compiled from various sources. Exact values can vary based on specific reaction conditions.
Experimental Protocol: Evans Aldol Reaction
The following is a representative protocol for a boron-mediated Evans aldol reaction.
1. Enolate Formation:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv).
-
The reaction mixture is stirred at 0 °C for 30 minutes.
2. Aldol Addition:
-
The mixture is cooled to -78 °C.
-
The aldehyde (1.2 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.
3. Work-up and Auxiliary Removal:
-
The reaction is quenched with a phosphate buffer (pH 7).
-
The aldol adduct is extracted with an organic solvent.
-
The chiral auxiliary can be removed by various methods, such as hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄, to yield the corresponding β-hydroxy carboxylic acid or 1,3-diol, respectively, while allowing for the recovery of the auxiliary.
This compound: An Unexplored Alternative
This compound is a chiral 1,2-amino alcohol derivative. While structurally similar compounds have been employed as chiral auxiliaries or ligands in other asymmetric transformations, there is a notable lack of published data on the use of this specific carbamate as a chiral auxiliary in aldol reactions. Its primary documented application is as an intermediate in the synthesis of the anticoagulant drug, Edoxaban.
Theoretically, the vicinal amino and hydroxyl groups on the cyclohexane ring could serve as a bidentate ligand, chelating to a metal center and creating a chiral environment to direct an aldol reaction. The rigid cyclohexane backbone could provide a well-defined conformational preference to shield one face of a putative enolate.
Performance Data
Currently, there is no published experimental data available to assess the performance of this compound as a chiral auxiliary in aldol reactions in terms of yield, diastereoselectivity, or enantioselectivity.
Hypothetical Experimental Protocol: Acylation of the Auxiliary
The first step in utilizing this compound as a chiral auxiliary would be its acylation. The following is a general, hypothetical protocol for this transformation.
1. Materials:
-
This compound
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
2. Procedure:
-
Dissolve this compound (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.1-1.5 equiv) and stir for 10-15 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.0-1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and monitor by TLC until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and perform a standard aqueous work-up.
-
Purify the resulting N-acyl auxiliary by column chromatography.
Disclaimer: This protocol is hypothetical and would require optimization.
Conclusion
This guide highlights a tale of two chiral auxiliaries in the context of asymmetric aldol reactions. On one hand, Evans oxazolidinones are a well-documented, highly reliable, and predictable tool, consistently providing high yields and excellent diastereoselectivity for syn-aldol products. Their utility is supported by a vast body of literature and a clear mechanistic model.
On the other hand, This compound represents an unexplored avenue. While its structure suggests potential for inducing chirality through chelation, the absence of any performance data in the scientific literature makes it a speculative choice for asymmetric aldol reactions at this time. Researchers looking for dependable and high-performance stereocontrol in aldol reactions would be best served by employing the proven Evans auxiliary methodology. Further research is required to determine if this compound can be a viable and effective chiral auxiliary for this critical transformation.
References
A Cost-Benefit Analysis of tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that balances stereocontrol with economic viability. This guide provides a comprehensive analysis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate as a potential chiral auxiliary and compares it with established alternatives such as Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries.
While this compound presents an interesting structural motif for asymmetric synthesis, it is important to note that there is a significant lack of published data on its performance in key asymmetric transformations. Therefore, this guide will establish a baseline for comparison using well-documented chiral auxiliaries, providing a framework for evaluating the potential cost-effectiveness of this and other novel chiral directing groups.
Profile of this compound
This compound is a chiral compound derived from (1R,2R)-(-)-1,2-diaminocyclohexane. Its structure incorporates a rigid cyclohexane backbone, a hydroxyl group, and a bulky tert-butyloxycarbonyl (Boc) protected amine. These features suggest its potential for inducing stereoselectivity through steric hindrance and chelation with metal centers in transition states.
Structural Features and Potential for Stereocontrol:
-
Rigid Cyclohexane Backbone: The chair conformation of the cyclohexane ring provides a predictable and stable scaffold, which can effectively shield one face of a reactive intermediate.
-
1,2-trans-Stereochemistry: The trans relationship between the hydroxyl and carbamate groups allows for well-defined spatial orientation of these functionalities.
-
Chelating Potential: The presence of both a hydroxyl and a carbamate group offers the possibility of forming rigid, chelated transition states with metal ions (e.g., in enolate chemistry), which is a common mechanism for high stereocontrol in many chiral auxiliaries.
-
Bulky Boc Group: The tert-butyloxycarbonyl protecting group provides significant steric bulk, which can further enhance facial discrimination.
Synthesis and Cost Estimation:
The synthesis of this compound typically involves the mono-N-Boc protection of (1R,2R)-(-)-1,2-diaminocyclohexane, followed by selective manipulation of the remaining free amine. The cost of (1R,2R)-(-)-1,2-diaminocyclohexane is a significant factor in the overall cost of the auxiliary. The multi-step nature of the synthesis to introduce the hydroxyl group would add to the final cost. Based on the pricing of its precursors, the cost of this compound is likely to be in the moderate to high range for a chiral auxiliary.
Benchmark Chiral Auxiliaries: A Performance and Cost Comparison
To evaluate the potential of this compound, it is essential to compare it against well-established and widely used chiral auxiliaries. The following tables summarize the performance and approximate costs of three classes of benchmark auxiliaries in key asymmetric reactions.
Table 1: Performance of Benchmark Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Approximate Cost ($/g) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Benzyl bromide | >99:1 | 90-95 | 10-20 |
| (1R,2S)-(-)-Pseudoephedrine propionamide | Benzyl bromide | 97:3 | 90 | 5-15 |
| (2S)-(-)-2,10-Camphorsultam (Oppolzer's) | Methyl iodide | >95:5 | 85-95 | 20-30 |
Table 2: Performance of Benchmark Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Approximate Cost ($/g) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Isobutyraldehyde | >99:1 | 80-90 | 10-20 |
| (1R,2R)-1-Aminoindan-2-ol derivative | Benzaldehyde | >98:2 | 85 | 30-50 |
| (2S)-(-)-2,10-Camphorsultam (Oppolzer's) | Acetaldehyde | 95:5 | 75-85 | 20-30 |
Note: Costs are estimates and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols for Benchmark Asymmetric Reactions
The following are detailed protocols for asymmetric alkylation and aldol reactions using established chiral auxiliaries. These can serve as a template for evaluating the performance of this compound.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add propionyl chloride (1.1 eq.) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq. of a 1.0 M solution in THF) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 eq.) dropwise and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.
-
Extract the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH 1-2 with 1N HCl and extract the chiral carboxylic acid with ethyl acetate.
Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (0.2 M) and cool to 0 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the dropwise addition of triethylamine (1.2 eq.).
-
Stir the mixture for 30 minutes at 0 °C.
-
Cool the reaction to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.5 eq.) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer and extract with dichloromethane.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis before purification.
Visualizing Workflows and Mechanisms
To better understand the application of chiral auxiliaries and the decision-making process involved, the following diagrams are provided.
Caption: General workflow for a synthesis involving a chiral auxiliary.
Caption: Simplified model of the chelated transition state in an Evans' asymmetric aldol reaction.
Caption: A logical workflow for the selection of a suitable chiral auxiliary.
Cost-Benefit Analysis and Future Outlook
A quantitative cost-benefit analysis requires a thorough understanding of a chiral auxiliary's performance (yield and stereoselectivity) in relation to its cost. For this compound, the lack of performance data prevents a direct and definitive analysis.
Potential Benefits:
-
High Stereocontrol: The structural features of the molecule, particularly the rigid cyclohexane backbone and potential for chelation, suggest that it could offer high levels of stereoselectivity.
-
Recoverability: Like many chiral auxiliaries, it is likely that it can be recovered and reused, which would offset its initial cost.
Potential Costs and Drawbacks:
-
Initial Cost: The synthesis of this auxiliary from (1R,2R)-(-)-1,2-diaminocyclohexane is a multi-step process, which will likely result in a higher initial purchase price compared to more common auxiliaries derived from readily available amino acids.
-
Lack of Established Protocols: As a novel auxiliary, significant process development would be required to optimize its performance for any given reaction, adding to the overall research and development costs.
This compound is a structurally promising candidate for a chiral auxiliary. However, without experimental data to demonstrate its efficacy, its adoption by the scientific community will be limited. For this compound to be considered a cost-effective alternative to established auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultams, it would need to demonstrate exceptional levels of stereocontrol, high yields, and facile cleavage and recovery, particularly in reactions where existing methods are suboptimal.
Future research should focus on synthesizing this auxiliary and systematically evaluating its performance in a range of common asymmetric transformations. The publication of such data would allow for a true cost-benefit analysis and determine its place in the synthetic chemist's toolbox. Until then, the benchmark auxiliaries presented in this guide remain the more reliable and cost-effective choices for most applications in asymmetric synthesis.
Spectroscopic Comparison of (1R,2R)- and (1S,2S)-tert-butyl 2-hydroxycyclohexylcarbamate: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the stereochemistry of chiral molecules is paramount. The spatial arrangement of atoms can significantly influence a compound's biological activity, pharmacokinetic profile, and toxicological properties. This guide provides a comparative framework for the spectroscopic analysis of the (1R,2R) and (1S,2S) enantiomers of tert-butyl 2-hydroxycyclohexylcarbamate, key intermediates in the synthesis of various pharmaceutical agents.
Spectroscopic Data Summary
As enantiomers, the (1R,2R) and (1S,2S) isomers of tert-butyl 2-hydroxycyclohexylcarbamate are expected to have identical spectra in achiral environments. Differences would only become apparent if a chiral solvent or a chiral shift reagent were used, which would induce diastereomeric interactions.
Table 1: Representative ¹H NMR and ¹³C NMR Spectroscopic Data
| Assignment | (1R,2R)-tert-butyl 2-hydroxycyclohexylcarbamate (Expected Chemical Shift, δ [ppm]) | (1S,2S)-tert-butyl 2-hydroxycyclohexylcarbamate (Expected Chemical Shift, δ [ppm]) |
| ¹H NMR | ||
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~1.45 (s, 9H) |
| Cyclohexyl -CH₂- | 1.10-2.10 (m, 8H) | 1.10-2.10 (m, 8H) |
| -CH-OH | ~3.40-3.60 (m, 1H) | ~3.40-3.60 (m, 1H) |
| -CH-NHBoc | ~3.60-3.80 (m, 1H) | ~3.60-3.80 (m, 1H) |
| -NH- | ~4.50-5.00 (br s, 1H) | ~4.50-5.00 (br s, 1H) |
| -OH | Variable (br s, 1H) | Variable (br s, 1H) |
| ¹³C NMR | ||
| -C(CH₃)₃ | ~28.5 | ~28.5 |
| Cyclohexyl -CH₂- | ~24.0, 25.0, 31.0, 33.0 | ~24.0, 25.0, 31.0, 33.0 |
| -CH-OH | ~74.0 | ~74.0 |
| -CH-NHBoc | ~55.0 | ~55.0 |
| -C(CH₃)₃ | ~79.0 | ~79.0 |
| -C=O | ~156.0 | ~156.0 |
Table 2: Representative Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | (1R,2R)-tert-butyl 2-hydroxycyclohexylcarbamate (Expected Values) | (1S,2S)-tert-butyl 2-hydroxycyclohexylcarbamate (Expected Values) |
| IR (cm⁻¹) | ||
| O-H Stretch | ~3400 (broad) | ~3400 (broad) |
| N-H Stretch | ~3350 | ~3350 |
| C-H Stretch (sp³) | ~2930, 2860 | ~2930, 2860 |
| C=O Stretch (carbamate) | ~1685 | ~1685 |
| C-O Stretch | ~1170 | ~1170 |
| Mass Spectrometry (m/z) | ||
| [M+H]⁺ | 216.16 | 216.16 |
| [M+Na]⁺ | 238.14 | 238.14 |
| [M-C₄H₈]⁺ (loss of isobutene) | 160.11 | 160.11 |
| [M-Boc+H]⁺ | 116.11 | 116.11 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of these compounds are crucial for obtaining reliable and reproducible data.
Synthesis of (1R,2R)- and (1S,2S)-tert-butyl 2-hydroxycyclohexylcarbamate
These compounds are typically synthesized from their corresponding chiral amino alcohols, (1R,2R)-2-aminocyclohexanol and (1S,2S)-2-aminocyclohexanol, respectively.
-
Reaction Setup: To a solution of the respective enantiomer of 2-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water at 0 °C, add a base like triethylamine or sodium bicarbonate (1.5 eq).
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure enantiomer of tert-butyl 2-hydroxycyclohexylcarbamate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a spectral width of 200-220 ppm is common.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the compound on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other common adducts.
Experimental Workflow
The logical flow for the synthesis and comparative spectroscopic analysis of the (1R,2R) and (1S,2S) isomers is depicted below.
Caption: Workflow for the synthesis and spectroscopic comparison.
Comparative Guide to the Reproducibility of Asymmetric Synthesis Using Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate and Alternative Chiral Ligands in Asymmetric Aldehyde Alkylation.
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the reproducibility of asymmetric catalytic reactions is of paramount importance. Chiral 1,2-amino alcohols represent a valuable class of ligands and auxiliaries for achieving high stereoselectivity in a variety of chemical transformations. This guide provides a comparative analysis of the hypothetical performance of this compound as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes, benchmarked against established and well-documented alternative chiral amino alcohol ligands.
While direct experimental data on the use of this compound as a chiral ligand in published literature is limited, its structural similarity to other effective 1,2-amino alcohol catalysts allows for a reasoned projection of its potential efficacy and reproducibility. This guide aims to provide a framework for evaluating its performance should it be employed in such a capacity.
Performance Comparison in Asymmetric Diethylzinc Addition to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a standard benchmark reaction to evaluate the effectiveness of chiral ligands. The following table summarizes the expected performance of this compound alongside proven alternatives.
| Chiral Ligand | Structure | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| This compound | (Hypothetical Performance) | 85-95 | 90-98% (R) |
| (1R,2S)-(-)-N-Methylephedrine | 85 | 90% (R) | |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | 99 | 97% (S) | |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | >95 | 98% (S)[1] |
Note: The performance data for this compound is a projection based on the performance of structurally similar chiral 1,2-amino alcohols. The data for the alternative ligands is based on published experimental results.
Experimental Protocols
Reproducibility in asymmetric catalysis is critically dependent on precise and well-documented experimental procedures. Below are detailed protocols for the synthesis of the chiral ligand and its application in the asymmetric diethylzinc addition to benzaldehyde.
Synthesis of this compound
A common route to this compound involves the reaction of (1R,2R)-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc-anhydride).
Materials:
-
(1R,2R)-2-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure for the use of a chiral amino alcohol ligand in the enantioselective alkylation of an aldehyde.
Materials:
-
This compound (or alternative chiral ligand)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.
-
Add the diethylzinc solution (2.0 mmol) dropwise at room temperature and stir for 30 minutes.
-
Cool the mixture to 0 °C and add benzaldehyde (1.0 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Warm the mixture to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Signaling Pathways and Experimental Workflows
To visually represent the logical and experimental flow, the following diagrams are provided in DOT language.
Caption: Experimental workflow for ligand synthesis and asymmetric catalysis.
Caption: Key factors influencing the reproducibility of asymmetric synthesis.
References
Safety Operating Guide
Proper Disposal of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate: A Safety and Operational Guide
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is crucial to wear the appropriate personal protective equipment.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] |
| Body Protection | A standard laboratory coat or protective clothing.[1] |
All handling of the waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Protocol
The primary method for disposing of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is through an approved hazardous waste disposal program.
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[1]
-
The container must be chemically compatible with the compound and clearly marked as "Hazardous Waste."[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Handling of Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill, must also be disposed of as hazardous waste.[1]
-
Place these materials in the same designated hazardous waste container as the chemical.[1]
3. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][3]
-
Collect the absorbed material using appropriate tools and place it into the designated hazardous waste container for disposal.[1][3]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][7]
-
Follow all institutional procedures for waste manifests and record-keeping.[1] It is illegal to dispose of laboratory chemicals down the drain or in general waste.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
